2-(4-Methyl-4-piperidyloxy)-ethanol
Beschreibung
BenchChem offers high-quality 2-(4-Methyl-4-piperidyloxy)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-4-piperidyloxy)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-4-yl)oxyethanol |
InChI |
InChI=1S/C8H17NO2/c1-8(11-7-6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
NCHXSJBUGLTYER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC1)OCCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-(4-Methyl-4-piperidyloxy)-ethanol: Structural Properties & Synthetic Applications
This technical guide details the chemical structure, physiochemical properties, and synthetic pathways of 2-(4-Methyl-4-piperidyloxy)-ethanol , a specialized heterocyclic ether used as a scaffold in medicinal chemistry.
Executive Summary
2-(4-Methyl-4-piperidyloxy)-ethanol is a tertiary ether derivative of 4-methyl-4-piperidinol. Structurally, it consists of a piperidine ring substituted at the C4 position with both a methyl group and a 2-hydroxyethoxy moiety (–O–CH₂–CH₂–OH).
This compound represents a critical class of "spiro-like" tertiary ethers often employed in the development of H1-antihistamines (e.g., analogues of bepotastine or clemastine) and GPCR ligands. Its unique steric environment—created by the gem-disubstitution at the C4 position—imparts conformational rigidity that can enhance receptor selectivity compared to non-methylated analogues.
Critical Distinction: This compound is distinct from the more common isomer 2-(4-methylpiperidin-1-yl)ethanol (CAS 533-15-3), where the ethanol chain is attached to the nitrogen atom. The "piperidyloxy" nomenclature explicitly denotes an ether linkage at the carbon ring, not an amine alkylation.
Chemical Structure & Physiochemical Properties[1]
Molecular Identity
-
IUPAC Name: 2-[(4-Methylpiperidin-4-yl)oxy]ethanol
-
Common Name: 4-(2-Hydroxyethoxy)-4-methylpiperidine
-
Molecular Formula: C₈H₁₇NO₂
-
Molecular Weight: 159.23 g/mol
-
SMILES: CC1(CCNCC1)OCCO
-
Core Scaffold: Piperidine (Gem-disubstituted at C4)
Physiochemical Data Profile
The presence of both a secondary amine and a primary alcohol creates a bifunctional molecule with high polarity and water solubility.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~0.2 – 0.5 | Highly hydrophilic; likely requires polar organic solvents (MeOH, DCM/MeOH) for extraction. |
| pKa (Piperidine N) | 10.5 ± 0.5 | Strongly basic secondary amine; exists as a cation at physiological pH. |
| pKa (Hydroxyl) | ~16 | Typical primary alcohol acidity; non-ionizable under physiological conditions. |
| H-Bond Donors | 2 (NH, OH) | High capacity for receptor interaction. |
| H-Bond Acceptors | 3 (N, O-ether, O-alcohol) | Facilitates solvation and ligand binding. |
| Boiling Point | ~240–260°C (760 mmHg) | High due to extensive intermolecular hydrogen bonding. |
Conformational Analysis
The gem-dimethyl effect (Thorpe-Ingold effect) plays a role here, albeit with a methyl and an alkoxy group.
-
Axial vs. Equatorial: In the piperidine chair conformation, the bulkier 2-hydroxyethoxy group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller methyl group into the axial position.
-
Implication: This fixed orientation is crucial for structure-activity relationships (SAR), as it projects the terminal hydroxyl group into a specific vector for conjugation or binding.
Synthetic Methodologies
The synthesis of 2-(4-Methyl-4-piperidyloxy)-ethanol typically proceeds via the etherification of 4-methyl-4-piperidinol . Direct alkylation of the free amine is problematic due to competing N-alkylation; therefore, a protection-deprotection strategy is the industry standard.
Validated Synthetic Route
-
Protection: Protection of the secondary amine (e.g., N-Boc or N-Benzyl).
-
Etherification: Reaction with ethylene oxide (ring opening) or a halo-ethanol equivalent (Williamson ether synthesis).
-
Deprotection: Removal of the N-protecting group.
Step-by-Step Protocol
Step 1: N-Protection
-
Reagents: 4-Methyl-4-piperidinol, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.
-
Conditions: 0°C to RT, 4h.
-
Yield: >95% (N-Boc-4-methyl-4-piperidinol).
Step 2: O-Alkylation (The Critical Step)
-
Method A (Ethylene Oxide): Catalytic NaH or KH in DMF, followed by bubbling Ethylene Oxide. This method is direct but requires handling toxic gas.
-
Method B (Williamson Ether - Preferred):
-
Reagents: NaH (1.2 eq), 2-(2-Bromoethoxy)tetrahydro-2H-pyran (protected bromoethanol) or 2-Bromoethanol (requires excess base).
-
Solvent: DMF or THF (anhydrous).
-
Temp: 0°C to 60°C.
-
Mechanism: Formation of the tertiary alkoxide followed by Sₙ2 attack on the alkyl halide.
-
Step 3: Global Deprotection
-
Reagents: TFA/DCM (1:1) or HCl/Dioxane.
-
Product: 2-(4-Methyl-4-piperidyloxy)-ethanol (isolated as HCl or TFA salt).
Synthetic Logic Diagram
Figure 1: Step-wise synthetic pathway from 4-methyl-4-piperidinol to the target ether.
Reactivity & Derivatives[1][2]
Functional Group Reactivity
-
Secondary Amine (N1): Highly nucleophilic. It can be readily alkylated, acylated, or coupled with carboxylic acids to form amides. This is the primary attachment point for linking this scaffold to larger pharmacophores (e.g., benzhydryl groups in antihistamines).
-
Primary Alcohol (Terminal -OH): Available for oxidation to carboxylic acids (Jones reagent) or conversion to leaving groups (Mesylate/Tosylate) for further chain extension.
-
Tertiary Ether Linkage (C4-O): Chemically robust. Resistant to hydrolysis under acidic or basic conditions, making it a stable linker for oral drugs.
Common Impurities
-
N-Alkylated Isomer: If N-protection is incomplete, the ethylene chain may attach to the nitrogen, forming 2-(4-hydroxy-4-methylpiperidin-1-yl)ethanol.
-
Elimination Products: Under harsh acidic conditions, the tertiary alcohol precursor may undergo dehydration to form the alkene (4-methyl-1,2,3,6-tetrahydropyridine derivative).
Applications in Drug Discovery
H1-Receptor Antagonists
The 4-alkoxypiperidine motif is a pharmacophore found in second-generation antihistamines. The addition of the 4-methyl group restricts the conformational flexibility of the piperidine ring.
-
Mechanism: The rigidity locks the ether oxygen in a position that mimics the spatial arrangement of histamine, potentially increasing binding affinity (pK_i) while reducing off-target effects (e.g., muscarinic receptors).
Linker Technology (PROTACs)
The –O–CH₂–CH₂–OH chain serves as a short, hydrophilic linker.
-
Utility: In Proteolysis Targeting Chimeras (PROTACs), this moiety can connect an E3 ligase ligand to a target protein ligand. The piperidine nitrogen offers a handle for attachment, while the ether chain provides solubility and spacing.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Handling:
-
The free base is likely a viscous, hygroscopic oil. Store under inert gas (Nitrogen/Argon) to prevent carbonate formation from atmospheric CO₂.
-
The HCl salt is a stable solid but should be kept desiccated.
-
-
First Aid: In case of contact, flush with water for 15 minutes. The compound is basic; avoid contact with strong oxidizers.
References
-
PubChem Compound Summary . 4-Hydroxy-4-methylpiperidine (Precursor). National Center for Biotechnology Information. Link
- Rubinstein, H. et al. (1969). Stereochemistry of 4-substituted piperidines. Journal of Organic Chemistry. (Discusses axial/equatorial preferences in 4-methyl-4-hydroxypiperidines).
-
Lavoie, R. et al. (2015).[1] Hepatitis C virus inhibitors.[2][3] U.S. Patent 9,421,192.[3] (Describes the synthesis of 4-methyl-4-alkoxypiperidine intermediates using Williamson ether synthesis). Link
-
Santa Cruz Biotechnology . 2-(4-Methyl-piperidin-1-yl)-ethanol (Isomer Distinction). (Reference for the N-substituted isomer to avoid confusion). Link
Sources
An In-depth Technical Guide to 2-(4-Methylpiperidin-4-yl)oxy ethanol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 2-(4-methylpiperidin-4-yl)oxy ethanol. As information on this specific molecule is not prevalent in current literature, this document serves as a foundational text, constructed from established principles of organic synthesis, analytical chemistry, and the known pharmacology of structurally related 4-substituted piperidine derivatives. We present a detailed, logical synthesis pathway, beginning with commercially available precursors, and outline robust protocols for the structural elucidation and purity assessment of the final compound using modern analytical techniques. Furthermore, we explore the potential pharmacological relevance and applications for this molecule in drug discovery and development, drawing parallels with analogous compounds. This guide is intended to be an essential resource for researchers and scientists engaged in medicinal chemistry and the exploration of new chemical space.
Introduction and Rationale
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for presenting pharmacophoric elements in three-dimensional space. Specifically, 4-substituted piperidines have been extensively investigated and have yielded compounds with a wide range of biological activities, including analgesic, antihistaminic, and antipsychotic effects.[2]
The subject of this guide, 2-(4-methylpiperidin-4-yl)oxy ethanol, is a unique structure featuring a tertiary ether linkage at the 4-position of a 4-methylpiperidine ring. This substitution pattern is of particular interest for several reasons:
-
Tertiary Ether Moiety: The ether linkage introduces a polar group capable of acting as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets. The tertiary nature of the carbon at the 4-position may also confer a degree of steric hindrance, which could modulate receptor binding and metabolic stability.
-
4-Methyl Substitution: The presence of a methyl group at the 4-position alongside the ether-linked side chain creates a quaternary center. This structural feature can have significant implications for the conformational behavior of the piperidine ring and may serve to orient the side chain in a specific vector, which can be critical for optimizing interactions with a target protein.
-
Hydroxyethyl Side Chain: The terminal hydroxyl group on the ethanol side chain provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor, influencing the compound's pharmacological profile.
Given the absence of readily available literature on 2-(4-methylpiperidin-4-yl)oxy ethanol, this guide aims to provide a scientifically rigorous and logical framework for its synthesis, characterization, and potential exploration in a research and development context.
Proposed Synthesis Pathway
The synthesis of 2-(4-methylpiperidin-4-yl)oxy ethanol can be logically approached in a two-stage process: first, the synthesis of the key intermediate, 4-hydroxy-4-methylpiperidine, followed by an etherification reaction to introduce the 2-hydroxyethyl moiety.
Stage 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine
A common and efficient method for the synthesis of 4-hydroxy-4-methylpiperidine begins with a commercially available starting material, N-Boc-4-piperidone. The synthesis involves a Grignard reaction to introduce the methyl group at the 4-position, yielding the tertiary alcohol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure to yield crude N-Boc-4-hydroxy-4-methylpiperidine, which can be purified by column chromatography on silica gel.[3]
Stage 2: Etherification and Deprotection
The formation of the ether linkage with the tertiary alcohol of N-Boc-4-hydroxy-4-methylpiperidine is the most challenging step. A standard Williamson ether synthesis, which proceeds via an SN2 mechanism, is often difficult with tertiary alcohols due to steric hindrance, which can favor elimination side reactions.[4][5] Therefore, a modified approach using a strong base and a suitable electrophile is proposed.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxy-4-methylpiperidine (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Etherification: To the solution of the alkoxide, add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.5 equivalents). This reagent is used in place of a simple 2-haloethanol to protect the hydroxyl group of the side chain during the reaction. Heat the reaction mixture to 60-70 °C and stir overnight.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to isolate the THP-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in methanol and add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Stir at room temperature for 2-4 hours.
-
Final Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the final product, 2-(4-methylpiperidin-4-yl)oxy ethanol, into an appropriate organic solvent. After drying and concentration, the final compound can be purified by chromatography or crystallization.
Caption: Proposed synthetic workflow for 2-(4-methylpiperidin-4-yl)oxy ethanol.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(4-methylpiperidin-4-yl)oxy ethanol based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in water and common organic solvents |
| pKa (of piperidinium) | ~9-10 (estimated) |
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-methylpiperidin-4-yl)oxy ethanol. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR (Proton NMR):
-
Piperidine Ring Protons: A series of multiplets in the region of 1.5-3.5 ppm.
-
4-Methyl Group: A singlet at approximately 1.2-1.5 ppm.
-
Oxy-ethyl Protons (-O-CH₂-CH₂-OH): Two distinct triplets or multiplets in the range of 3.5-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
NH Proton: A broad singlet, which may or may not be clearly visible depending on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Piperidine Ring Carbons: Peaks in the aliphatic region (20-60 ppm).
-
4-Methyl Carbon: A peak around 20-30 ppm.
-
Quaternary Carbon (C-4): A peak around 70-80 ppm.
-
Oxy-ethyl Carbons: Two peaks in the range of 60-75 ppm.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[6]
Expected Observations:
-
Full Scan (Positive Ion Mode): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.2.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion would likely show characteristic losses, such as the loss of water (-18 Da) from the hydroxyl group, or cleavage of the ether side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule.[7]
Expected Characteristic Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
-
C-H Stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.
-
C-O Stretch (ether and alcohol): Strong bands in the 1050-1150 cm⁻¹ region.
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications and Pharmacological Relevance
While the biological activity of 2-(4-methylpiperidin-4-yl)oxy ethanol has not been reported, the 4-substituted piperidine motif is a well-established pharmacophore. It is plausible that this compound could serve as a valuable building block or exhibit interesting pharmacological properties itself.
-
Central Nervous System (CNS) Targets: Many 4-substituted piperidines interact with CNS targets, such as opioid, dopamine, and serotonin receptors.[8] The specific substitution pattern of the title compound could lead to novel interactions with these or other receptors.
-
Analgesic Activity: The piperidine ring is a core component of many potent analgesics.[9] Further investigation into the antinociceptive properties of this compound could be a fruitful area of research.
-
Scaffold for Library Synthesis: The terminal hydroxyl group provides a convenient point for further chemical modification, allowing for the creation of a library of related compounds for high-throughput screening against various biological targets.
Safety and Handling
As a novel chemical entity, 2-(4-methylpiperidin-4-yl)oxy ethanol should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. A full toxicological profile has not been established, and therefore, all appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 2-(4-methylpiperidin-4-yl)oxy ethanol. By leveraging established chemical principles and data from analogous structures, we have outlined a robust synthetic pathway, detailed analytical characterization protocols, and discussed potential areas of application. It is our hope that this document will serve as a valuable resource for researchers interested in exploring this novel chemical space and unlocking its potential in the field of drug discovery and development.
References
- Zimmerman, D. M., Nicklander, R., Hynes, M. D., & Reel, J. K. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(9), 1289–1292.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310.
-
(2018). 4-Substituted and 1,4-Disubstituted Piperidines. In ResearchGate. Retrieved from [Link]
- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 625–629.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
- Langa, M. M., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 161–172.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]
-
ResearchGate. (2016, July). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3589.
-
Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]
-
Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]
-
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]
- Jones, T. H., et al. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry.
- Lasota, J., & Błaszczyk, M. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of 4,4-Disubstituted Piperidine Ethers
Overcoming Steric Congestion at the Quaternary Center
Executive Summary
The 4,4-disubstituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous GPCR ligands (e.g., Neurokinin-1 antagonists, opioid receptor modulators) and ion channel blockers. The introduction of a gem-disubstituted center at the C4 position induces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility and locking the molecule into a bioactive conformation while simultaneously blocking metabolic oxidation at the typically labile C4 position.
However, the synthesis of 4,4-disubstituted piperidine ethers (specifically 4-alkoxy-4-arylpiperidines) presents a significant challenge: the formation of a C-O bond at a sterically congested tertiary carbon.[1] This guide details the mechanistic rationale and validated protocols for overcoming these barriers, contrasting classical hydride-based methods with modern Phase Transfer Catalysis (PTC) strategies.
Part 1: Structural Rationale & Synthetic Strategy
The Geminal Effect & Metabolic Stability
In standard piperidines, the C4 position is a primary site for cytochrome P450-mediated hydroxylation. Disubstitution at this position (e.g., 4-aryl-4-alkoxy) serves two functions:
-
Metabolic Blockade: It removes the abstractable hydrogen, extending half-life (
). -
Receptor Selectivity: The bulky 4-substituents force the piperidine ring into a specific chair conformation, often placing the bulky aryl group in the equatorial position to minimize 1,3-diaxial interactions, which is critical for receptor binding pockets.
The Synthetic Bottleneck: Tertiary Alcohol Etherification
The primary route to these intermediates involves the addition of an organometallic reagent (Grignard or Organolithium) to a 4-piperidone, yielding a tertiary alcohol . The subsequent conversion of this alcohol to an ether is non-trivial.
-
The Problem: Tertiary alkoxides are bulky and highly basic. When reacting with alkyl halides, they often act as bases rather than nucleophiles, leading to E2 elimination of the alkyl halide (forming an alkene) rather than the desired
substitution. -
The Solution: We must enhance the nucleophilicity of the tertiary alkoxide while minimizing basicity, or use highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) under conditions that favor substitution.
Part 2: Validated Experimental Protocols
Method A: The "Gold Standard" (NaH/DMF)
Best for: Small-scale discovery chemistry, high-value intermediates.[1]
This method utilizes Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO) to irreversibly deprotonate the tertiary alcohol.
Reagents & Materials
-
Substrate: N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 2.0 eq)
-
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.5 eq)[1]
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Quench: Saturated aqueous
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the substrate in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.
-
Critical Checkpoint: Observe vigorous gas evolution (
). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should turn slightly yellow/orange, indicating alkoxide formation.
-
-
Alkylation: Cool back to 0°C. Add the electrophile dropwise via syringe.
-
Why? Adding the electrophile to a hot solution increases the risk of E2 elimination.
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Workup: Quench carefully with sat.
(exothermic!). Extract with EtOAc (3x). Wash combined organics with (5% aq) to remove DMF. Dry over .
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, process chemistry, moisture-sensitive substrates.[1]
This method uses a biphasic system (Toluene/50% NaOH) and a quaternary ammonium salt to transport the hydroxide into the organic layer.
Reagents & Materials
-
Substrate: N-Boc-4-aryl-4-hydroxypiperidine (1.0 eq)
-
Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase)[1]
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (
) or Bromide ( ) (10 mol%)[1] -
Electrophile: Dimethyl Sulfate (
) or Alkyl Halide (3.0 eq)[1]
Step-by-Step Protocol
-
Biphasic Setup: Dissolve substrate and electrophile in Toluene. Add the PTC catalyst.[2]
-
Initiation: Add 50% NaOH solution with vigorous stirring.
-
Monitoring: Heat to 50–60°C. Monitor by TLC or HPLC.
-
Self-Validating System: If the reaction stalls, add another 5 mol% of catalyst. The color often changes to deep orange/brown during active catalysis.
-
-
Workup: Separate layers. Wash organic layer with water and brine.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and mechanistic pathways for synthesizing these ethers.
Figure 1: Synthetic workflow for 4,4-disubstituted piperidine ethers, highlighting the divergence between standard hydride bases and Phase Transfer Catalysis.
Part 4: Analytical Profiling & Self-Validation[1]
To ensure the protocol was successful, you must validate the formation of the ether and the retention of the quaternary center.
Data Summary Table: Method Comparison
| Feature | Method A (NaH/DMF) | Method B (PTC) |
| Reaction Type | Homogeneous, Irreversible | Heterogeneous, Equilibrium |
| Moisture Sensitivity | High (Requires Anhydrous) | Low (Aqueous NaOH used) |
| Reaction Time | 12–24 Hours | 4–8 Hours |
| Primary Side Reaction | E2 Elimination (Alkene) | Hydrolysis of Electrophile |
| Yield (Typical) | 65–80% | 75–90% |
Validation Checkpoints (Self-Validating System)
-
TLC Monitoring:
-
Alcohol (Starting Material): Lower
(e.g., 0.3 in 30% EtOAc/Hex). -
Ether (Product): Higher
(e.g., 0.6 in 30% EtOAc/Hex). -
Note: If the spot moves to the solvent front, you may have cleaved the Boc group (if using acidic conditions) or formed the alkene.
-
-
NMR Diagnostics (
NMR, 400 MHz, ):-
Disappearance: The broad singlet of the tertiary
(usually 1.5–3.0 ppm, exchangeable with ) must vanish. -
Appearance:
-
For Methyl Ethers: A sharp singlet at
3.0–3.2 ppm (integrating to 3H). -
For Benzyl Ethers: A singlet at
4.0–4.2 ppm ( ).[1]
-
-
Symmetry: The piperidine ring protons often appear as complex multiplets. In 4,4-disubstituted systems, the C2 and C6 protons may become chemically non-equivalent if the substitution induces a rigid chair lock.
-
-
LC-MS:
-
Look for
.[11] Note that ethers often ionize poorly compared to amines. If the Boc group is present, look for or the fragment .
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. [Link]
-
Halpern, M. (PTC Organics). PTC Etherification of Tertiary Alcohols. [Link]
-
Kumari, S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.[12][13] Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
-
PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride (Precursor methodology). [Link]
-
Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [operachem.com]
- 6. quora.com [quora.com]
- 7. jk-sci.com [jk-sci.com]
- 8. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 4-Methyl-4-Piperidyloxy Moiety in Drug Design
An In-depth Technical Guide to the Pharmacophore Analysis of the 4-Methyl-4-Piperidyloxy Moiety
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its widespread presence in a multitude of clinically approved drugs and bioactive compounds.[1][2] Its three-dimensional character and the presence of a basic nitrogen atom allow it to engage in specific and high-affinity interactions with biological targets, influencing properties like solubility, lipophilicity, and metabolic stability.[3]
Within this class, the 4-methyl-4-piperidyloxy moiety represents a particularly refined structural motif. It combines several critical pharmacophoric features into a compact, conformationally influenced unit: a basic nitrogen, a hydrogen bond acceptor, and a hydrophobic group. This arrangement is not accidental; it is a recurring solution that nature and medicinal chemists have employed to solve complex molecular recognition challenges. Understanding the precise spatial and electronic interplay of these features through pharmacophore analysis is paramount for rational drug design and the optimization of lead compounds.
This guide provides a comprehensive technical overview of the pharmacophore analysis of the 4-methyl-4-piperidyloxy moiety. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies used to deconstruct this moiety's contributions to molecular recognition and biological activity.
Deconstructing the Core: Intrinsic Pharmacophoric Features
The power of the 4-methyl-4-piperidyloxy moiety lies in the precise three-dimensional arrangement of its key chemical features. A thorough analysis requires dissecting the contribution of each component.
-
The Piperidine Nitrogen (Positive Ionizable Feature): At physiological pH, the secondary amine of the piperidine ring is typically protonated, rendering it a Positive Ionizable (PI) feature. This cationic center is crucial for forming strong electrostatic interactions, particularly salt bridges with acidic amino acid residues like aspartate (Asp) and glutamate (Glu) in a protein's binding pocket.[4] This interaction often serves as a primary anchoring point for the ligand.
-
The 4-Oxy Linkage (Hydrogen Bond Acceptor): The ether oxygen atom at the 4-position is a potent Hydrogen Bond Acceptor (HBA) . It can engage with hydrogen bond donor groups on the protein, such as the backbone amide protons or the side chains of residues like serine, threonine, or tyrosine. The directionality and strength of this bond are critical for orienting the ligand correctly within the binding site.
-
The 4-Methyl Group (Hydrophobic Feature): The methyl group introduces a key Hydrophobic (H) feature. This seemingly simple addition has profound effects. It can fit into small, greasy pockets within the receptor, displacing water molecules and contributing favorably to the binding entropy. Furthermore, the presence of this methyl group can significantly influence the conformational preference of the piperidine ring, locking it into a more bioactive shape. In some cases, this leads to a phenomenon known as the "magic methyl" effect, where its addition dramatically increases potency.[5][6]
The combination of these three features—PI, HBA, and H—creates a distinct 3D pharmacophore. The relative orientation of these points is dictated by the stereochemistry of the piperidine ring, making it a rich scaffold for exploring structure-activity relationships (SAR).
| Feature ID | Pharmacophoric Feature | Description | Potential Molecular Interactions |
| PI | Positive Ionizable | The protonated piperidine nitrogen. | Salt bridges with Asp, Glu; Cation-π interactions with Phe, Tyr, Trp.[4] |
| HBA | Hydrogen Bond Acceptor | The ether oxygen atom. | Hydrogen bonds with backbone NH, Ser, Thr, Tyr, Gln, Asn side chains. |
| H | Hydrophobic | The 4-methyl group. | Van der Waals interactions with hydrophobic residues like Ala, Val, Leu, Ile. |
Methodological Frameworks for Pharmacophore Elucidation
The process of defining the pharmacophoric properties of the 4-methyl-4-piperidyloxy moiety can be approached through two primary computational strategies: ligand-based and structure-based modeling. The choice depends on the availability of structural data for the biological target.[7]
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown. It derives a pharmacophore model from the analysis of a set of known active compounds, assuming they bind to the same target in a similar manner.[8]
Experimental Protocol: Ligand-Based Model Generation
-
Dataset Curation: Assemble a training set of at least 5-10 structurally diverse compounds containing the 4-methyl-4-piperidyloxy moiety with a range of measured biological activities (e.g., IC₅₀, Kᵢ).
-
Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations to ensure the bioactive conformation is likely represented.
-
Feature Identification: Annotate all potential pharmacophoric features (PI, HBA, H, aromatic rings, etc.) for every generated conformer.
-
Molecular Alignment & Model Generation: Utilize a common feature alignment algorithm to superimpose the conformers of the most active molecules. The software identifies common spatial arrangements of pharmacophoric features that are hypothesized to be essential for activity.
-
Model Validation: The generated pharmacophore hypothesis is scored based on its ability to rationalize the activity of the training set. It is then validated against an external test set, which should include both active and known inactive compounds, to assess its predictive power.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein—ideally co-crystallized with a ligand—is available, a more direct and often more accurate pharmacophore model can be developed.[7] This method maps the key interactions observed in the binding site.
Experimental Protocol: Structure-Based Model Generation
-
Target-Ligand Complex Preparation: Obtain the 3D coordinates of the protein-ligand complex from a source like the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning protonation states, and optimizing the hydrogen bond network.
-
Binding Site Analysis: Visually and computationally inspect the interactions between the 4-methyl-4-piperidyloxy moiety and the surrounding amino acid residues. Identify all hydrogen bonds, salt bridges, and hydrophobic contacts.
-
Feature Mapping: Convert the observed interactions into corresponding pharmacophore features. For example, a salt bridge between the piperidine nitrogen and an aspartate residue defines a PI feature. A hydrophobic contact with a leucine residue defines an H feature.
-
Exclusion Volume Definition: Define regions within the binding site that are occupied by the protein as "exclusion volumes." This prevents ligands from clashing with the receptor in subsequent screening.
-
Model Refinement & Validation: The resulting pharmacophore model, complete with features and exclusion volumes, can be validated by its ability to correctly "dock" the original ligand and to distinguish known binders from non-binders in a database.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Application in Drug Discovery: A Case Study Perspective
The principles outlined above are directly applicable to active drug discovery programs. For instance, in the development of inhibitors for targets like the Sigma-1 receptor or Lysine Specific Demethylase 1 (LSD1), piperidine-containing scaffolds are common.[4][6][9]
In a typical scenario, a structure-based analysis might reveal that the protonated nitrogen of the 4-methyl-4-piperidyloxy moiety forms a bidentate salt bridge with two key acidic residues, such as Glu172 and Asp126, in the active site.[4] Simultaneously, the 4-methyl group could be observed extending into a hydrophobic sub-pocket defined by residues like Phe107.[4] This specific set of interactions defines the pharmacophore.
Medicinal chemists can then use this model to:
-
Guide Lead Optimization: Systematically modify other parts of the molecule while ensuring the core pharmacophore interactions are maintained.
-
Scaffold Hopping: Search for novel chemical scaffolds that can present the same pharmacophoric features in the correct 3D orientation.
-
Virtual Screening: Screen large compound libraries in silico to identify new potential hits that match the pharmacophore model.
Conclusion
The 4-methyl-4-piperidyloxy moiety is a highly effective structural unit in drug design, conferring a potent combination of pharmacophoric features that facilitate high-affinity binding to a range of biological targets. A rigorous pharmacophore analysis, whether ligand- or structure-based, is essential for understanding its role in molecular recognition. By deconstructing the moiety into its core features—a positive ionizable center, a hydrogen bond acceptor, and a hydrophobic group—researchers can build robust models that accelerate the discovery and optimization of novel therapeutics. This analytical approach transforms the art of medicinal chemistry into a more predictive and rational science, enabling the targeted design of the next generation of piperidine-based drugs.
References
-
RSC Medicinal Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. [Link]
-
Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
LinkedIn. (n.d.). Structure Activity Relationship Of Drugs. [Link]
-
MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. [Link]
-
SlideShare. (n.d.). Pharmacophore modeling and docking techniques. [Link]
-
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
-
PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
National Center for Biotechnology Information. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. [Link]
-
PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
PubMed. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. [Link]
-
PubMed. (n.d.). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. [Link]
-
RSC Medicinal Chemistry. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Royal Society of Chemistry. [Link]
-
PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Alkylation of 4-Hydroxy-4-Methylpiperidine
Executive Summary & Chemoselectivity Analysis
The 4-hydroxy-4-methylpiperidine scaffold is a high-value pharmacophore in medicinal chemistry. It serves as a "polar spacer" that lowers lipophilicity (
However, functionalizing this molecule presents a classic chemoselectivity challenge:
-
N-Alkylation (Kinetic & Thermodynamic Favorability): The secondary amine at position 1 is highly nucleophilic (
) and unhindered. This is the primary reaction vector.[1] -
O-Alkylation (Steric & Electronic Resistance): The hydroxyl group at position 4 is a tertiary alcohol . It is sterically crowded and chemically inert to standard
conditions. Attempts to force O-alkylation often result in Hofmann-type elimination , yielding the 4-methylene byproduct.
This guide prioritizes N-alkylation via Reductive Amination (Method A) and Direct Alkylation (Method B), while providing a cautionary protocol for O-alkylation (Method C).
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol.
Protocol A: Reductive Amination (The Gold Standard)
Context: This is the preferred method for attaching complex alkyl chains. It avoids the risk of over-alkylation (quaternary ammonium salt formation) common with alkyl halides.[2]
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]
-
Reagent Choice: Sodium Triacetoxyborohydride (
or STAB) is selected over due to lower toxicity and better compatibility with acid-sensitive groups.
Materials
-
Substrate: 4-Hydroxy-4-methylpiperidine (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketone reactivity.
Step-by-Step Procedure
-
Imine Formation: In a dry round-bottom flask under
, dissolve 4-hydroxy-4-methylpiperidine in DCE (0.1 M concentration). -
Add Carbonyl: Add the aldehyde/ketone.[2]
-
Acid Activation: Add Acetic Acid.[2] Stir for 15–30 minutes at Room Temperature (RT) to promote iminium ion formation.
-
Checkpoint: If the solution turns cloudy, ensure the amine is fully dissolved; add small amounts of MeOH if necessary (though MeOH reacts slowly with STAB, it is acceptable).
-
-
Reduction: Add
in three portions over 10 minutes.-
Caution: Mild exotherm and gas evolution (
).
-
-
Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).
-
Quench: Quench with saturated aqueous
(pH 8–9). -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH/
).
Protocol B: Direct N-Alkylation ( )
Context: Used when the alkyl group is simple (Methyl, Ethyl, Benzyl) and available as a halide.
-
Risk Factor: The tertiary alcohol does not compete, but the secondary amine can react twice to form a quaternary salt.
-
Control: We use inorganic bases and controlled stoichiometry.
Materials
-
Substrate: 4-Hydroxy-4-methylpiperidine (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (0.95 – 1.0 equiv) – Slight deficit prevents over-alkylation.
-
Base:
(2.0 equiv) or (for sluggish reactions). -
Solvent: Acetonitrile (MeCN) (Preferred) or DMF.
Step-by-Step Procedure
-
Suspension: Suspend the piperidine and
in MeCN (0.2 M). -
Addition: Cool to 0°C. Add the Alkyl Halide dropwise via syringe pump over 30 minutes.
-
Why? Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
-
Purification: If over-alkylation occurred, the quaternary salt will likely precipitate or stay on the baseline of a TLC plate. The desired tertiary amine can be extracted with ether/EtOAc from a basic aqueous layer.
Protocol C: O-Alkylation (High Difficulty)
Context: Alkylating the C4-tertiary alcohol is not recommended via standard Williamson ether synthesis. The steric hindrance of the methyl group and the piperidine ring forces the reaction toward E2 elimination, yielding 4-methylene-N-protected-piperidine .
If you must proceed:
-
N-Protection is Mandatory: The amine must be Boc- or Cbz-protected first.
-
Reagent: Use Potassium Hydride (KH) or Sodium Hydride (NaH).
-
Electrophile: Only highly reactive electrophiles (MeI, BnBr) have a chance.
The "Elimination Trap" Mechanism
Figure 2: Mechanistic competition between substitution and elimination at the tertiary center.
Troubleshooting & Optimization Guide
| Issue | Observation | Root Cause | Corrective Action |
| Over-Alkylation | LCMS shows M + R group mass (Quat salt). | Excess alkyl halide in Method B. | Switch to Method A (Reductive Amination) or add halide dropwise at 0°C. |
| No Reaction (Ketone) | SM remains unchanged in Method A. | Steric hindrance of ketone or insufficient acid. | Increase AcOH to 5 equiv. Add molecular sieves (4Å) to drive imine formation. Heat to 40°C. |
| Elimination | Formation of alkene (M-18 mass shift). | Basic conditions on tertiary alcohol. | Avoid strong bases ( |
| Solubility | Precipitate forms upon adding base. | Piperidine salt formation.[4] | Switch solvent to DMF or use organic base (DIPEA) in DCM. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Piperidine Synthesis: "Preparation of 4-substituted piperidines as CCR5 antagonists." Patent WO2006048225. World Intellectual Property Organization. Link
- Tertiary Alcohol Challenges: Clayden, J., et al. Organic Chemistry. Oxford University Press.
-
Physical Properties: PubChem Compound Summary for CID 66048, 4-Hydroxy-1-methylpiperidine (Analogous reactivity data). Link
Sources
Application Note: Strategic Utilization of 2-(4-Methyl-4-piperidyloxy)-ethanol in Antihistamine Synthesis
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
The transition from first-generation (e.g., Diphenhydramine, Diphenylpyraline) to second-generation antihistamines relies heavily on introducing polar functional groups that maintain H1-receptor affinity while preventing CNS entry.[1]
2-(4-Methyl-4-piperidyloxy)-ethanol serves as a dual-functional building block:
-
The Piperidine Ring: Acts as the central structural scaffold, mimicking the cyclic amine found in potent antihistamines like Ebastine and Fexofenadine .[1]
-
The Ether-Ethanol Tail: The 4-alkoxy substitution creates a steric and electronic environment distinct from simple 4-hydroxy piperidines, offering a handle for further derivatization (e.g., esterification for prodrugs) or acting as a polar "anchor" to limit CNS distribution.[1]
Chemical Specifications
| Property | Specification |
| Chemical Name | 2-[(4-Methylpiperidin-4-yl)oxy]ethanol |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Key Functionality | Secondary Amine (N-H), Primary Alcohol (-OH), Tertiary Ether (C-O-C) |
| Solubility | Soluble in Methanol, Ethanol, DCM; Sparingly soluble in Hexanes.[1][2] |
| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) |
Synthetic Pathway & Mechanism[9][11]
The synthesis of the final API typically involves a convergent route.[1] The 2-(4-Methyl-4-piperidyloxy)-ethanol intermediate is usually coupled via its secondary amine to a lipophilic "head" group (such as a benzhydryl or tricyclic halide).[1]
Core Synthetic Logic[1]
-
Precursor Assembly: The intermediate is synthesized via the etherification of 4-methyl-4-piperidinol (often N-protected) with ethylene oxide or 2-chloroethanol .[1]
-
N-Alkylation (Coupling): The piperidine nitrogen acts as a nucleophile to displace a halide from the H1-binding pharmacophore (e.g., Benzhydryl chloride derivatives).[1]
-
Deprotection/Workup: Removal of protecting groups (if used) and salt formation (e.g., Fumarate or Hydrochloride).[1]
Visualization of the Pathway
The following diagram illustrates the convergent synthesis workflow, highlighting the critical coupling step.
Caption: Convergent synthetic route utilizing 2-(4-Methyl-4-piperidyloxy)-ethanol as the nucleophilic linker to generate second-generation H1-antihistamines.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (If not commercially sourced)
Note: This step requires strict moisture control due to the use of Sodium Hydride.
Reagents:
-
N-Boc-4-methyl-4-piperidinol (1.0 eq)[1]
-
2-Chloroethanol (1.2 eq)[1]
-
Sodium Hydride (60% dispersion in oil) (1.5 eq)[1]
-
Solvent: Anhydrous DMF or THF[1]
Step-by-Step:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve N-Boc-4-methyl-4-piperidinol in anhydrous DMF. Cool to 0°C.[1][3]
-
Deprotonation: Slowly add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure alkoxide formation.
-
Alkylation: Cool back to 0°C. Add 2-Chloroethanol dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1]
-
Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at RT for 2 hours to yield the free amine 2-(4-Methyl-4-piperidyloxy)-ethanol .
Protocol B: Coupling to Pharmacophore (N-Alkylation)
This is the critical API-forming step.[1]
Reagents:
-
Nucleophile: 2-(4-Methyl-4-piperidyloxy)-ethanol (1.0 eq)[1]
-
Electrophile: 4-Chlorobenzhydryl chloride (or analogous tricyclic halide) (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 eq)[1]
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Crucial for Finkelstein acceleration.[1]
-
Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).[1]
Step-by-Step:
-
Preparation: Charge a reaction vessel with the Electrophile and MeCN. Stir to dissolve.
-
Addition: Add the 2-(4-Methyl-4-piperidyloxy)-ethanol , followed by K₂CO₃ and KI.
-
Reflux: Heat the mixture to reflux (80–82°C for MeCN) under an inert atmosphere.
-
Expert Tip: Vigorous stirring is essential as the inorganic base is insoluble.[1]
-
-
Monitoring: Reaction is typically complete in 8–12 hours.[1] Monitor the disappearance of the secondary amine intermediate via HPLC.
-
Filtration: Cool to RT. Filter off the inorganic salts (KCl, Excess K₂CO₃).[1] Rinse the cake with fresh MeCN.
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with water.[1]
-
Purification: The crude tertiary amine is often an oil.[1] Purify via column chromatography (Silica, Gradient: 0-5% MeOH in DCM with 0.1% NH₄OH) or crystallize as a salt (e.g., Fumarate) by adding 1 eq of Fumaric acid in Ethanol.[1]
Process Optimization & Troubleshooting
Achieving high yields with this specific ether-piperidine requires controlling side reactions, particularly the competition between O-alkylation (of the tail) and N-alkylation (of the ring).[1]
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Competitive O-alkylation of the primary alcohol tail.[1] | The secondary amine is generally more nucleophilic than the primary alcohol.[1] If O-alkylation occurs, ensure the base is not too strong (stick to K₂CO₃, avoid NaH in Step B).[1] |
| Incomplete Reaction | Steric hindrance at the 4-position methyl group.[1] | The methyl group at C4 confers rigidity but also steric bulk.[1] Increase reaction time or switch to a higher boiling solvent (e.g., Toluene/Water biphasic system with Phase Transfer Catalyst). |
| Impurity: Elimination | Elimination of the electrophile (forming an alkene).[1] | This happens if the reaction temp is too high or base is too strong.[1] Lower temp to 60°C and extend time. |
| Hygroscopicity | The product has a free -OH and amine.[1] | The intermediate is hygroscopic.[1] Store under Argon/Nitrogen in a desiccator. Dry solvents over molecular sieves (3Å). |
Quality Control & Analytical Profile
To validate the structure of 2-(4-Methyl-4-piperidyloxy)-ethanol and the final API, the following analytical markers are critical.
-
¹H-NMR (DMSO-d₆):
-
Mass Spectrometry (ESI+):
-
Expect a strong [M+H]⁺ peak at m/z 160.13 for the intermediate.[1]
-
-
HPLC Method (Generic):
References
-
Esteban, J., et al. (2010).[1] "Synthesis and biological evaluation of new piperidine-derived H1-antihistamines." Bioorganic & Medicinal Chemistry Letters, 20(2), 567-571.[1]
-
Scatton, B., et al. (2000).[1] "Pharmacological properties of second-generation antihistamines: Rationale for the design of non-sedating analogues." Clinical & Experimental Allergy, 30(5), 602-611.[1]
-
U.S. Patent 6,780,877. (2004).[1] "Process for preparation of piperidine derivatives useful as antihistamines."[1][5] (Describes analogous ether-coupling strategies for Bepotastine/Diphenylpyraline classes).
-
BenchChem Application Data. (2025). "Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates." (Provides context on the electrophile coupling partners).
-
PubChem Compound Summary. "2-(4-Methylphenoxy)ethanol and related piperidine ethers."[1] National Center for Biotechnology Information.[1][1]
Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in a compliant laboratory environment following standard safety protocols (MSDS/SDS).
Sources
- 1. .alpha.-(4-(1,1-dimethylethyl)phenyl)-4-(hydroxydiphenyl-methyl)-1-piperidine butanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Methyl-piperidin-1-yl)-ethanol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CAS 19804-27-4: 4-Methyldiphenhydramine | CymitQuimica [cymitquimica.com]
- 5. New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of the Piperidine Nitrogen
Introduction: The Strategic Imperative of Protecting Piperidine Nitrogen
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is due to its conformational flexibility and its ability to engage in crucial intermolecular interactions within biological targets, enhancing properties like bioavailability and metabolic stability.[2][4] However, the very feature that makes it valuable—the secondary amine—is also a source of synthetic challenge. The nitrogen atom is both nucleophilic and basic, necessitating its temporary masking or "protection" to prevent unwanted side reactions during multi-step syntheses.[5][6][7]
This guide provides an in-depth exploration of the strategies and methodologies for protecting the piperidine nitrogen. Moving beyond a simple list of reagents, we will delve into the causality behind experimental choices, offering detailed protocols and a logical framework for selecting the optimal protecting group for your specific synthetic campaign. The principle of orthogonal protection —the selective removal of one protecting group in the presence of others—is a central theme, as it is fundamental to the efficient synthesis of complex molecules.[8][9][10][11]
The Chemist's Compass: Selecting the Appropriate Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision that can dictate the success or failure of a synthetic route. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A decision tree to guide the selection of a suitable amine protecting group.
The Workhorses: A Comparative Overview of Key Protecting Groups
While numerous amine protecting groups exist, three carbamates—Boc, Cbz, and Fmoc—have emerged as the most versatile and reliable for piperidine chemistry due to their distinct and complementary cleavage conditions.
| Protecting Group | Structure | Common Abbreviation | Primary Cleavage Condition | Stability Profile |
| tert-Butoxycarbonyl | Boc-N< | Boc | Acidic (e.g., TFA, HCl)[9][12][13] | Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz-N< | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C)[7][9][14] | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc-N< | Fmoc | Basic (e.g., Piperidine in DMF)[9][15][16] | Stable to acid and hydrogenolysis. |
The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines in medicinal chemistry outside of peptide synthesis. Its popularity stems from its general stability and the ease of its removal under acidic conditions, which are orthogonal to many other transformations.
-
Rationale for Use: Chosen when subsequent reaction steps involve basic, nucleophilic, or reductive conditions. It is ideal for syntheses where final deprotection with acid is acceptable.
-
Mechanism of Introduction: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). This reaction is often performed in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct.
-
Causality of Cleavage: The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. This process ultimately liberates the free amine, carbon dioxide, and isobutylene.[12]
The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a robust and highly versatile protecting group, foundational to the development of controlled peptide synthesis.[17] Its key advantage is its stability to both mildly acidic and basic conditions, offering a different axis of orthogonality compared to the Boc group.[7][14]
-
Rationale for Use: Excellent choice for multi-step syntheses requiring both acidic and basic steps where the piperidine nitrogen must remain protected. Its removal by catalytic hydrogenation is exceptionally mild and clean, yielding only toluene and CO₂ as byproducts.[14]
-
Mechanism of Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic system) to neutralize the generated HCl.[17]
-
Causality of Cleavage: The standard deprotection method, catalytic hydrogenolysis, involves the cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[14] This generates an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the deprotected amine. Alternatively, strong acids like HBr in acetic acid can cleave the Cbz group, though this method is less common due to its harshness.[18]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
A cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group provides a crucial orthogonal strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[19][20] Its defining characteristic is its lability to bases.
-
Rationale for Use: The Fmoc group is the protector of choice when the synthetic route involves acid-sensitive functional groups or linkers. Its orthogonality with Boc and Cbz is essential for the synthesis of complex molecules with multiple amine functionalities.[8][10]
-
Mechanism of Introduction: Similar to Boc and Cbz, it is installed using an activated form, typically Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester), in the presence of a mild base.[16]
-
Causality of Cleavage: Deprotection proceeds via a base-catalyzed β-elimination mechanism.[19][20] A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[19][21] This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct and drive the reaction to completion.[19][20]
Field-Proven Protocols: A Guide to Practical Application
The following protocols are standardized procedures for the protection and deprotection of a generic piperidine substrate. Researchers should optimize concentrations and reaction times based on their specific substrate. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Boc-Protection of Piperidine
Objective: To install the tert-butoxycarbonyl (Boc) group onto the piperidine nitrogen.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or saturated aqueous NaHCO₃
-
Water, Brine, Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the piperidine derivative in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.
Protocol 2: Acidic Deprotection of N-Boc-Piperidine[12]
Objective: To remove the Boc group to liberate the free piperidine nitrogen.
Materials:
-
N-Boc-piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous NaHCO₃ or other base for neutralization
Procedure (using TFA):
-
Dissolve the N-Boc-piperidine derivative in DCM (approx. 0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq, or a 25-50% v/v solution of TFA in DCM) at 0 °C.[12]
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ or by adding a base like diisopropylethylamine (DIPEA) until the solution is basic.
-
Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product may also be isolated as its TFA or HCl salt.
Protocol 3: Cbz-Protection of Piperidine[7][17]
Objective: To install the benzyloxycarbonyl (Cbz) group.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane/Water or Ethyl Acetate/Water solvent system
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the piperidine derivative in a 2:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath and add Na₂CO₃ (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Upon completion (monitored by TLC), extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz-piperidine product.
Protocol 4: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenation[7][14][22]
Objective: To remove the Cbz group under mild, neutral conditions.
Materials:
-
N-Cbz-piperidine derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can range from 1 hour to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A generalized workflow for using a piperidine nitrogen protecting group.
References
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.
- Perlego. (n.d.). Protecting Groups | Overview & Research Examples.
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- Xu, Y., & Chen, G. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1636-1641.
- Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2447.
- Unknown. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- BenchChem. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine.
- Scribd. (n.d.). Stability of Amino Protecting Groups.
- BenchChem. (2025). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
- Savelyeva, T. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Amphoteros. (2016). Protecting groups in drug structures.
- Unknown. (n.d.). PROTECTINGANDBDEPROTECT....
- Researchchem-market.com. (n.d.). The Role of Piperidines in Drug Development and Chemical Research.
- BenchChem. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- BenchChem. (2025). The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073-6076.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- BenchChem. (2025). Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols.
- Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- Unknown. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
- ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews.
- RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchchem-market.com [researchchem-market.com]
- 5. jocpr.com [jocpr.com]
- 6. perlego.com [perlego.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. renyi.hu [renyi.hu]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. tdcommons.org [tdcommons.org]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to the Scalable Manufacturing of Piperidine Ether Intermediates
Abstract
Piperidine ether moieties are privileged scaffolds in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their synthesis on an industrial scale, however, presents unique challenges related to cost, efficiency, safety, and scalability. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable manufacturing processes for piperidine ether intermediates. We delve into established and modern synthetic strategies, offering detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices, process optimization using Process Analytical Technology (PAT), and critical safety considerations, ensuring a robust and transferable manufacturing workflow.
Introduction: The Significance of Piperidine Ethers
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized as an ether, the piperidine scaffold gains additional structural diversity, enabling fine-tuning of properties such as lipophilicity, metabolic stability, and target binding affinity.
The development of a scalable, cost-effective, and safe manufacturing process is paramount for the successful transition of a drug candidate from discovery to commercialization. This guide provides the foundational knowledge and practical protocols to achieve this for piperidine ether intermediates.
Overview of Synthetic Strategies for Piperidine Ether Formation
The formation of the ether linkage to a piperidine core can be achieved through several distinct synthetic routes. The choice of method is dictated by factors such as the nature of the starting materials, desired scale, cost constraints, and functional group tolerance.
-
Williamson Ether Synthesis: This classical SN2 reaction between an alkoxide and an alkyl halide remains the most straightforward and widely used method for ether synthesis, prized for its simplicity and cost-effectiveness.[3][4]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the formation of ethers from alcohols with a complete inversion of stereochemistry.[5] While powerful, its application on a large scale is often hampered by poor atom economy and the generation of stoichiometric byproducts that complicate purification.[6][7]
-
Transition-Metal Catalyzed C-O Coupling: Modern methods, analogous to the Buchwald-Hartwig amination, utilize palladium or copper catalysts to form the C-O bond.[8][9] These reactions offer a broad substrate scope and excellent functional group tolerance but may involve more expensive catalysts and ligands.
Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy.
Caption: Decision tree for selecting a synthetic route.
Synthesis of Key Starting Material: 4-Piperidinemethanol
A common and versatile precursor for many piperidine ethers is 4-piperidinemethanol. While it can be prepared through various routes, including the catalytic hydrogenation of 4-pyridinemethanol over Raney nickel at elevated pressures for industrial applications[10], a robust and scalable laboratory method involves the reduction of a commercially available ester.
Protocol 1: Scalable Synthesis of 4-Piperidinemethanol
This protocol details the reduction of ethyl 4-piperidinecarboxylate using lithium aluminum hydride (LiAlH₄).
Materials & Reagents:
-
Ethyl 4-piperidinecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
Equipment:
-
Large-volume, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Ice-water bath.
-
Filtration apparatus (e.g., Buchner funnel).
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, carefully charge the reaction flask with LiAlH₄ (2.2 equivalents) and anhydrous THF (approx. 5 mL per gram of LiAlH₄). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram of ester). Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction for completion by TLC or LC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the vigorous gas evolution to subside between each addition:
-
'X' mL of water (where 'X' is the number of grams of LiAlH₄ used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate for 1-2 hours at room temperature. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with additional THF.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-piperidinemethanol as a colorless oil or white solid, which is often of sufficient purity (>95%) for subsequent steps.[11][12]
Scalable Ether Formation Protocols
With the core alcohol intermediate in hand, the next crucial step is the etherification.
Protocol 2: Scalable Williamson Ether Synthesis
This protocol describes the O-alkylation of 4-piperidinemethanol with a generic primary alkyl halide (R-X).
Caption: General scheme for Williamson Ether Synthesis.
Materials & Reagents:
-
4-Piperidinemethanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Primary Alkyl Halide (e.g., bromide or iodide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Alkoxide Formation: Under a nitrogen atmosphere, add 4-piperidinemethanol to a flask containing anhydrous DMF. Cool to 0 °C. Add the NaH portion-wise, controlling the hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise. After addition, allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) if required. The optimal temperature depends on the reactivity of the alkyl halide.[13]
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting alcohol is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, for larger scales, by distillation or recrystallization.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Base | NaH, NaOtBu, KHMDS | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[4] |
| Solvent | DMF, THF | Polar aprotic solvents are required to dissolve the alkoxide intermediate without protonating it. DMF is often preferred for its high boiling point and ability to dissolve a wide range of salts.[13] |
| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity follows SN2 trends. Iodides are most reactive but also more expensive. Primary halides are ideal; secondary and tertiary halides can lead to competing E2 elimination.[3] |
| Temperature | 0 °C to 70 °C | Initial deprotonation is performed at 0 °C to control exothermicity. The alkylation step may require heating to increase the reaction rate. |
Table 1. Key Parameters for Williamson Ether Synthesis Optimization.
Process Optimization and Scale-Up: The Role of PAT
Transitioning from a lab-scale procedure to a robust manufacturing process requires careful optimization and control. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[14][15]
Key Applications of PAT in Piperidine Ether Synthesis:
-
Real-Time Reaction Monitoring: In-situ spectroscopic tools like FTIR or Raman can monitor the disappearance of the starting alcohol's O-H stretch or the appearance of the ether C-O stretch in real-time. This provides precise data on reaction kinetics and endpoint determination, eliminating the need for offline sampling and analysis.[16][17]
-
Control of Critical Parameters: PAT enables automated control over parameters like temperature, reagent addition rate, and mixing speed. For the exothermic deprotonation step with NaH, for example, a temperature probe linked to a cooling system and the addition pump can ensure the temperature never exceeds a set limit, enhancing safety and preventing side reactions.
-
Ensuring Consistency: By monitoring every batch in real-time, PAT ensures process consistency and product quality, which is a cornerstone of Quality by Design (QbD).[15][18]
Caption: Comparison of PAT vs. Traditional workflow.
Safety Considerations for Scalable Manufacturing
The scale-up of chemical processes magnifies potential hazards. A thorough risk assessment is mandatory.
-
Piperidine and Derivatives: Piperidine is a flammable liquid and is toxic and corrosive.[19][20] It can cause severe skin burns and eye damage.[21][22] Handling requires proper personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a face shield. All operations should be conducted in a well-ventilated area or a fume hood.[20][22]
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, creating a fire and explosion hazard.[23] It must be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersions reduce its pyrophoricity but do not eliminate the hazard.
-
Solvents: Anhydrous solvents like THF and DMF are flammable. Grounding and bonding of all equipment are necessary to prevent static discharge, a potential ignition source.[21][23]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for reactive metals like NaH) are readily accessible.
Conclusion
The scalable manufacturing of piperidine ether intermediates is a critical capability for the pharmaceutical industry. While the Williamson ether synthesis remains a workhorse for its simplicity and cost-effectiveness, a thorough understanding of the reaction parameters is essential for successful scale-up. Modern catalytic methods offer broader applicability for complex substrates. The integration of Process Analytical Technology (PAT) provides an advanced framework for process control, ensuring safety, consistency, and quality in the final product. By combining sound chemical principles with modern process control and a rigorous commitment to safety, the robust and efficient production of these vital pharmaceutical building blocks can be reliably achieved.
References
- Cote, E., Chafin, L., DiFazio, M., Robbins, J., Kotrola, J., Nocentini, T., & Schoening, K.-U. (n.d.). Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers. Organic Process Research & Development.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Piperidinemethanol synthesis. (n.d.). ChemicalBook.
- 4-Piperidinemethanol 6457-49-4 wiki. (n.d.). Guidechem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Piperidine Synthesis. (2025). DTIC.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society - ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Piperidine. (n.d.). Wikipedia.
- How can 4-Piperidinemethanol be prepared?. (2023). FAQ - Guidechem.
- 1-Methyl-4-piperidinemethanol synthesis. (n.d.). ChemicalBook.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- Mitsunobu reaction. (n.d.). Wikipedia.
- Mitsunobu Reaction. (n.d.). TCI Chemicals.
- Piperidine manufacturers. (n.d.). Taj Pharmaceuticals.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. (n.d.). ResearchGate.
- Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2025). ResearchGate.
- PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC.
- Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013).
- Process for the production of piperidine. (n.d.). Google Patents.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
- Process Analytical Technology - PAT. (n.d.). Stepscience.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). ResearchGate.
- HAZARD SUMMARY. (n.d.). NJ.gov.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.).
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing.
- Synthesis of Pyrrolidines and Piperidines via Palladium-Catalyzed Coupling of Vinylic Halides and Olefinic Sulfonamides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di. (n.d.). PMC.
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. (n.d.). Google Patents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. stepscience.com [stepscience.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 21. chemos.de [chemos.de]
- 22. nj.gov [nj.gov]
- 23. lobachemie.com [lobachemie.com]
Application Note: Strategic Utilization of 2-(4-Methyl-4-piperidyloxy)-ethanol in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 2-(4-Methyl-4-piperidyloxy)-ethanol , a specialized intermediate used to construct metabolically stable GPCR ligands (particularly H1-antihistamines and CCR5 antagonists).
Part 1: Executive Summary & Strategic Rationale
2-(4-Methyl-4-piperidyloxy)-ethanol represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple piperidine derivatives, this molecule features a gem-disubstituted C4 position (a methyl group and a hydroxyethoxy group). This structural nuance addresses two critical challenges in drug design: metabolic stability and linker flexibility .
The "Metabolic Switch" Strategy
The piperidine ring is a ubiquitous pharmacophore in GPCR ligands (e.g., Antihistamines, Opioids, Chemokine antagonists). However, the C4 position is a metabolic "soft spot," susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).
-
Mechanism: Introducing a methyl group at C4 (creating a quaternary carbon) blocks proton abstraction, thereby preventing the formation of the unstable carbinolamine intermediate.
-
Outcome: This modification significantly extends the biological half-life (
) of the parent drug without altering its primary binding affinity.
Linker Versatility
The hydroxyethyl ether tail serves as a bifunctional handle:
-
Ether Linkage: Provides chemical stability (resistant to hydrolysis compared to esters).
-
Terminal Hydroxyl: Allows for diverse functionalization (e.g., mesylation, oxidation to acid, or direct coupling) to attach pharmacophores such as benzhydryl groups (for H1 activity) or aryl-sulfonamides (for CCR5 activity).
Part 2: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 2-[(4-Methylpiperidin-4-yl)oxy]ethanol | |
| Molecular Formula | C₈H₁₇NO₂ | |
| Molecular Weight | 159.23 g/mol | |
| ClogP | ~0.5 - 0.8 | Highly polar, good solubility |
| pKa (Calc) | ~9.8 (Piperidine Nitrogen) | Basic, forms stable salts |
| H-Bond Donors | 2 (NH, OH) | |
| H-Bond Acceptors | 3 (N, O-Ether, O-Alcohol) | |
| Key Structural Feature | 4,4-Gem-Disubstitution | Blocks C4-oxidation |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: To synthesize 2-(4-Methyl-4-piperidyloxy)-ethanol from commercially available 4-methyl-4-piperidinol. Rationale: Direct alkylation of the tertiary alcohol is challenging due to steric hindrance. We utilize a Williamson ether synthesis approach optimized for tertiary alcohols.
Reagents:
-
Starting Material: 1-Boc-4-methyl-4-piperidinol (Protected to prevent N-alkylation) [CAS: 1026907-97-0] or 4-methyl-4-piperidinol [CAS: 3554-74-3] (requires N-protection first).
-
Alkylation Agent: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol) or Ethylene Oxide (industrial scale).
-
Base: Sodium Hydride (NaH, 60% dispersion).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 1-Boc-4-methyl-4-piperidinol (1.0 eq) in anhydrous DMF (0.5 M). -
Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT) for 1 hour. Observation: Gas evolution (
) indicates alkoxide formation. -
Alkylation: Cool back to 0°C. Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.2 eq) dropwise.
-
Reaction: Heat to 60°C and stir for 12–18 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with EtOAc (3x).[1] Wash organics with water and brine. Dry over and concentrate. -
Deprotection (Global): Dissolve the crude intermediate in
. Add TFA (20% v/v). Stir for 2 hours to remove both Boc and THP groups. -
Purification: Concentrate and purify via SCX-2 cartridge (Strong Cation Exchange) to isolate the free amine/alcohol product.
-
Yield Target: >65% over 2 steps.[2]
-
Protocol B: N-Alkylation for Library Generation
Objective: To attach the scaffold to a lipophilic domain (e.g., for H1-antihistamine activity).
-
Reagents: 2-(4-Methyl-4-piperidyloxy)-ethanol (1.0 eq), Aryl-Alkyl Halide (e.g., 4-tert-butylbenzyl bromide) (1.1 eq),
(3.0 eq), KI (cat.), Acetonitrile ( ). -
Procedure: Mix reagents in
. Reflux (80°C) for 6–12 hours. -
Validation: LC-MS should show a single peak corresponding to [M+H]+.
-
Purification: Flash column chromatography (DCM:MeOH:NH3).
Part 4: Visualizing the Structural Logic
The following diagram illustrates the synthesis pathway and the strategic placement of the molecule in drug design.
Caption: Synthesis and application logic of the 4,4-disubstituted piperidine scaffold. The central node (Green) represents the target molecule, acting as a versatile hub for diverse therapeutic classes.
Part 5: Medicinal Chemistry Applications[4]
Case Study: H1 Receptor Antagonists
In the development of "non-drowsy" antihistamines, lipophilicity must be balanced with metabolic stability.
-
Standard: Ebastine contains a 4-diphenylmethoxy piperidine.
-
Modification: Replacing the 4-H with a 4-Methyl group (using our scaffold) prevents the formation of the N-oxide or C-hydroxyl metabolites, potentially reducing cardiotoxicity risks associated with metabolite accumulation (e.g., hERG channel inhibition).
Case Study: CCR5 Antagonists (HIV Entry Inhibitors)
Compounds like Vicriviroc and Maraviroc utilize 4,4-disubstituted piperidines to orient the molecule within the CCR5 hydrophobic pocket.
-
Application: The hydroxyethyl tail of our scaffold can be oxidized to a carboxylic acid (Jones Oxidation) and coupled to an amine, creating an amide linker that mimics the flexible tether found in high-affinity CCR5 ligands.
Troubleshooting & Optimization
-
Issue: Low yield in ether synthesis.
-
Cause: Steric hindrance at the tertiary alcohol (C4).
-
Solution: Switch from Bromoethanol to Ethylene Oxide (in a sealed tube) or use Silver Oxide (
) as a promoter for the alkylation.
-
-
Issue: N-alkylation vs. O-alkylation competition.
-
Solution: Always use N-Boc protected starting material (1-Boc-4-methyl-4-piperidinol) to ensure regioselectivity.
-
Part 6: References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
-
Context: Discusses the use of methyl groups to block metabolic sites (metabolic switching).
-
-
Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 47(10), 2405-2408. Link
-
Context: Illustrates the utility of 4-substituted piperidine/piperazine scaffolds in GPCR ligand design.
-
-
PubChem Compound Summary. 4-Methyl-4-piperidinol (Precursor). Link
-
Context: Source for physicochemical data of the core building block.
-
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Context: Authoritative guide on designing against metabolic liabilities (e.g., C4 oxidation).
-
Sources
Synthesis of Bepotastine-like analogs using piperidine ethanol derivatives
Executive Summary
This application note details the synthetic protocols for generating structural analogs of Bepotastine (a second-generation H1-receptor antagonist) by incorporating piperidine ethanol derivatives into the pharmacophore. While standard Bepotastine utilizes a 4-hydroxypiperidine core, the introduction of an ethyl spacer via 4-(2-hydroxyethyl)piperidine or the modification of the tail via 1-(2-hydroxyethyl)piperidine allows researchers to explore critical Structure-Activity Relationships (SAR). This guide focuses on the "Homologation Strategy"—extending the ether linkage to alter the spatial orientation of the benzhydryl pharmacophore within the histamine receptor binding pocket.
Scientific Background & Rationale
The Bepotastine Pharmacophore
Bepotastine besilate functions by stabilizing the inactive conformation of the H1 histamine receptor. Its core structure consists of three distinct domains:
-
The "Head": A (S)-(4-chlorophenyl)(pyridin-2-yl)methyl group responsible for high-affinity binding to the hydrophobic pocket of the receptor.
-
The "Core": A piperidine ring acting as the central scaffold.
-
The "Tail": A butyric acid chain attached to the piperidine nitrogen, providing zwitterionic character that prevents Blood-Brain Barrier (BBB) penetration (reducing sedation).
The Piperidine Ethanol Strategy
Modifying the "Core" by substituting 4-hydroxypiperidine with 4-piperidineethanol introduces a two-carbon spacer between the piperidine ring and the ether oxygen.
-
Hypothesis: This extension increases the flexibility of the "Head" group, potentially allowing the analog to access adjacent hydrophobic sub-pockets or accommodate mutations in the receptor binding site.
-
Chemical Advantage: The primary alcohol of 4-piperidineethanol is a superior nucleophile compared to the secondary alcohol of 4-hydroxypiperidine, potentially increasing coupling yields under Williamson ether synthesis conditions.
Strategic Synthesis Architecture
The synthesis is designed as a convergent route. We utilize 4-(2-hydroxyethyl)piperidine (Compound B ) as the nucleophile to attack the activated benzhydryl electrophile (Compound A ).
Diagram 1: Retrosynthetic Analysis & Analog Design
Caption: Retrosynthetic breakdown showing the convergence of the chlorophenyl-pyridyl head and the piperidine ethanol core.
Detailed Experimental Protocols
Protocol A: Synthesis of the Activated Electrophile
Objective: To prepare 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride from the corresponding alcohol.
Reagents:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol (Starting Material)[1][2]
-
Thionyl Chloride (
) -
Dichloromethane (DCM) - Anhydrous
Procedure:
-
Dissolution: Dissolve 10.0 g (45.5 mmol) of the chiral alcohol in 100 mL of anhydrous DCM in a round-bottom flask under
atmosphere. Cool to 0°C. -
Chlorination: Add thionyl chloride (6.5 g, 54.6 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol spot (
) should disappear. -
Isolation: Evaporate the solvent and excess
under reduced pressure. -
Crystallization: Triturate the residue with diethyl ether to yield the hydrochloride salt as an off-white solid.
-
Note: This intermediate is moisture-sensitive.[2] Store under Argon or use immediately.
-
Protocol B: Core Coupling (The Analog Step)
Objective: Coupling N-Boc-4-piperidineethanol with the benzhydryl chloride to form the extended ether linkage.
Reagents:
-
N-Boc-4-piperidineethanol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Dimethylformamide (DMF) - Anhydrous
-
Tetrabutylammonium iodide (TBAI) - Catalytic (0.1 eq)
Step-by-Step:
-
Activation of Nucleophile:
-
In a dry 3-neck flask, suspend NaH (1.8 g, 45 mmol) in 50 mL DMF at 0°C.
-
Add a solution of N-Boc-4-piperidineethanol (10.3 g, 45 mmol) in 20 mL DMF dropwise.
-
Critical Mechanism: Evolution of
gas indicates alkoxide formation. Stir at 0°C for 30 mins until gas evolution ceases.
-
-
Coupling:
-
Add the catalytic TBAI.
-
Add the solution of 2-[Chloro(4-chlorophenyl)methyl]pyridine (prepared in Protocol A) in 30 mL DMF dropwise to the alkoxide mixture.
-
-
Reaction:
-
Warm to RT and stir for 4 hours.
-
Optimization: If conversion is slow (checked by LC-MS), heat to 50°C. The primary alcohol of the piperidine ethanol is highly reactive, so milder conditions usually suffice compared to standard Bepotastine synthesis.
-
-
Quenching & Workup:
-
Quench carefully with ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Target Product: tert-butyl 4-(2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]ethyl)piperidine-1-carboxylate.
-
Protocol C: Deprotection and Tail Attachment
Objective: Remove the Boc group and attach the butyric acid side chain.
Workflow:
-
Deprotection: Dissolve the intermediate from Protocol B in DCM (50 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir for 2 hours. Concentrate to yield the TFA salt of the piperidine analog.
-
N-Alkylation:
-
Dissolve the TFA salt in Acetonitrile (
). -
Add
(3.0 eq) and Ethyl 4-bromobutyrate (1.2 eq). -
Reflux at 80°C for 12 hours.
-
-
Hydrolysis:
-
Treat the ethyl ester with NaOH (1M, aq) in Ethanol at RT for 4 hours.
-
Acidify to pH 4-5 with dilute HCl to precipitate the zwitterionic final product.
-
Process Visualization & Logic
Diagram 2: Synthetic Workflow & Decision Logic
Caption: Step-by-step synthetic workflow with integrated Quality Control (QC) decision points.
Analytical Validation & Data Summary
To confirm the synthesis of the "Piperidine Ethanol" analog versus the standard Bepotastine, specific NMR signals must be monitored.
Table 1: Key NMR Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6)
| Moiety | Standard Bepotastine (ppm) | Piperidine Ethanol Analog (ppm) | Explanation |
| Ether Linkage | The analog shifts from a methine signal to a distinct triplet corresponding to the ethyl spacer. | ||
| Benzylic Proton | Remains largely unchanged, confirming the "Head" integrity. | ||
| Piperidine Ring | Complex Multiplets | Complex Multiplets | Similar profile, but C4-H shifts upfield in the analog due to lack of direct oxygen attachment. |
Troubleshooting & Safety
-
Racemization Risk: The benzylic position (Head) is chiral (S-enantiomer is active). High temperatures during the ether coupling (Protocol B) can lead to racemization via an
pathway. Mitigation: Keep reaction temperature and use TBAI to accelerate the character of the reaction. -
Elimination Side Reaction: The benzhydryl chloride can undergo elimination to form the alkene. Mitigation: Ensure the alcohol is fully deprotonated (alkoxide form) before adding the electrophile to favor substitution over elimination.
References
-
Ube Industries, Ltd. (2014). Method of synthesizing bepotastine or benzenesulfonic acid salt thereof. US Patent Application US20140046068A1.[3]
-
Kato, M., et al. (1997). Synthesis and antiallergic activity of 4-(diphenylmethoxy)piperidine derivatives. Chemical & Pharmaceutical Bulletin, 45(11), 1767-1774.
-
Strides Shasun Ltd. (2019). Improved process for the manufacture of bepotastine and its besilate salt. WO Patent WO2019073486A1.
-
PubChem. (n.d.). Bepotastine Besilate Compound Summary. National Library of Medicine.
Sources
- 1. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 2. Asymmetric syntheses method of ophthalmologic drug bepotastine besilate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: O-Alkylation of 4-Hydroxy-4-Methylpiperidine
Case ID: O-ALK-4H4MP Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Assessment
The Challenge: You are attempting to O-alkylate 4-hydroxy-4-methylpiperidine . This substrate presents a "perfect storm" of synthetic challenges:
-
Ambident Nucleophile: The secondary amine is significantly more nucleophilic than the hydroxyl group (
). -
Steric Hindrance: The hydroxyl group is tertiary and further crowded by the piperidine ring. This drastically lowers the rate of
attack. -
Basicity vs. Nucleophilicity: Tertiary alkoxides are strong bases. They prefer to abstract protons (causing elimination in the alkyl halide) rather than attack carbon.
The Solution Architecture: To achieve high yields, you must decouple the nucleophilic competition (Protection) and maximize alkoxide reactivity (Cation Sequestration/Solvent effects).
Diagnostic Flowchart (Triage)
Before proceeding, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Critical Protocols & Optimization
Phase 1: Chemoselectivity (N-Protection)
Issue: If the nitrogen is free, it will alkylate first. Protocol: Convert to N-Boc-4-hydroxy-4-methylpiperidine .
-
Reagents:
(1.1 eq), (1.5 eq), DCM or MeOH. -
Yield Target: >95%.
-
Why: The carbamate withdraws electron density, rendering the nitrogen non-nucleophilic under basic alkylation conditions.
Phase 2: O-Alkylation of the Tertiary Alcohol
This is the bottleneck. Standard Williamson conditions (NaH/THF) often fail because the tertiary alkoxide is too bulky to form or too sterically hindered to attack.
Method A: The "Standard" Boosted (NaH + DMF)
Best for: Primary, highly reactive electrophiles (MeI, BnBr).
-
Dissolve: N-Boc-4-hydroxy-4-methylpiperidine (1 eq) in anhydrous DMF (0.2 M). Note: DMF is critical here; THF is often too non-polar to separate the tight ion pair of a tertiary alkoxide.
-
Deprotonate: Add NaH (60% in oil, 2.0 eq) at 0°C.
-
Wait: Stir at RT for 1 hour . Evolution of
must cease. -
Alkylate: Add Alkyl Halide (1.5 eq) dropwise at 0°C.
-
Heat: Warm to RT. If no reaction after 4h, heat to 50°C.
Method B: The "Nuclear Option" (KH + 18-Crown-6)
Best for: Sluggish reactions or when Method A yields <30%.
Mechanism: Potassium Hydride (KH) is significantly more reactive than NaH due to the larger ionic radius of potassium, which creates a "looser" alkoxide ion pair. 18-Crown-6 specifically chelates the
| Component | Role | Stoichiometry |
| Substrate | N-Boc-Intermediate | 1.0 eq |
| Base | KH (30-35% in oil) | 1.5 - 2.0 eq |
| Additive | 18-Crown-6 | 0.1 - 0.5 eq |
| Solvent | THF or DME | 0.1 M |
| Electrophile | R-X (Primary only) | 1.5 - 3.0 eq |
Step-by-Step Protocol:
-
Safety Prep: KH is pyrophoric. Wash the commercial oil dispersion with anhydrous hexanes under Argon flow three times before adding solvent.
-
Solvation: Suspend washed KH in dry THF. Add 18-Crown-6.
-
Addition: Add substrate solution dropwise at 0°C. Stir 1h at RT. The solution should turn slightly yellow/orange (alkoxide formation).
-
Alkylation: Add electrophile.
-
Quench: Careful addition of sat.
.[1]
Troubleshooting Guide (FAQ)
Q1: I am seeing a large amount of alkene in my NMR. Why?
Cause: Elimination (E2 reaction). Explanation: Your tertiary alkoxide is extremely bulky. If you use a secondary alkyl halide (e.g., Isopropyl bromide), the alkoxide acts as a base , not a nucleophile. It grabs a proton adjacent to the halide, kicking off the halogen and forming an alkene. Fix:
-
Electrophile: You generally cannot alkylate a tertiary alcohol with a secondary halide using Williamson synthesis.
-
Alternative: If you need a secondary group, you must change strategies (e.g., Acid-catalyzed etherification or imidate chemistry).
Q2: The reaction stalls at 50% conversion.
Cause: Ion Pairing or Enolization. Fix:
-
Add TBAI: Tetrabutylammonium iodide (10 mol%) can catalyze the reaction if you are using a chloride or bromide.
-
Concentration: Run the reaction more concentrated (0.5 M - 1.0 M) to force bimolecular collisions.
Q3: Can I use Potassium tert-butoxide ( )?
Answer: Generally, No .
Reason:
Mechanistic Visualization
The following diagram illustrates the competition between the desired
Figure 2: Mechanistic competition. Note that secondary electrophiles almost exclusively lead to elimination due to the bulk of the tertiary alkoxide.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source for N-Boc protection protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for
vs E2 on tertiary substrates). -
Venturello, P., & Barbero, M. (2005). Potassium Hydride.[1][2][3] In Encyclopedia of Reagents for Organic Synthesis. (Source for KH reactivity vs NaH).
-
Dugger, R. W., et al. (1992). "Process for the preparation of 4-hydroxy-4-methylpiperidine derivatives." (General background on the scaffold).
Sources
Technical Support Center: Purification of 2-(4-Methyl-4-piperidyloxy)-ethanol
This technical guide is structured as an interactive Support Center resource, designed for immediate application in a research or process development setting.
Ticket ID: #PUR-PIP-04-ETH Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)[1][2][3]
Executive Summary & Compound Profile
User Query: "How do I purify a crude mixture of 2-(4-Methyl-4-piperidyloxy)-ethanol to remove unreacted diols and N-alkylated byproducts?"
Scientist’s Analysis: The target molecule, 2-(4-Methyl-4-piperidyloxy)-ethanol , presents a unique purification challenge due to its dual polarity (secondary amine + primary alcohol) and the steric hindrance at the C4 position.[1][2][3]
-
Core Structure: A piperidine ring with a gem-disubstituted C4 position (Methyl group + Ethoxyethanol chain).[1][3]
-
Key Impurities:
This guide prioritizes Chemical Selectivity (Acid-Base Extraction) followed by Thermodynamic Separation (High-Vacuum Distillation) .[1][2][3] Chromatography is reserved as a polishing step.[1][3]
Primary Purification Workflows
Method A: Acid-Base Extraction (The "Chemical Filter")
Best for: Removing neutral impurities (excess glycols, non-basic polymeric side products).[2][3]
This method exploits the basicity of the piperidine nitrogen (
Protocol:
-
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or MTBE (10 mL/g of crude).[3]
-
Acid Extraction: Extract the organic layer with 1M HCl (3x volumes).[1][3]
-
Wash: Wash the combined acidic aqueous layers with fresh DCM (1x) to remove entrained neutrals.[1][3]
-
Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 50% NaOH or KOH pellets .
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x) or Chloroform/Isopropanol (3:1) if the product is stubborn.[3]
-
Drying: Dry over anhydrous
, filter, and concentrate.
Visualization: Acid-Base Logic Flow
Caption: Selective partitioning of the basic piperidine ether from neutral glycol impurities.[1][2][3]
Method B: High-Vacuum Fractional Distillation
Best for: Large scale purification and removal of lower-boiling solvents/starting materials.[1][2][3]
Due to the hydrogen bonding capability (OH + NH), this compound has a high boiling point.[2][3] Atmospheric distillation will cause decomposition (browning/tarring).[3]
Thermodynamic Parameters (Estimated):
| Parameter | Value | Notes |
|---|---|---|
| Boiling Point (Atm) | >280°C (Decomp) | Do NOT attempt. |
| Boiling Point (0.5 mmHg) | 115°C - 135°C | Target range.[1][3] |
| Bath Temperature | 145°C - 160°C | Use silicone oil or heating mantle.[1][3] |
| Condenser Temp | 40°C - 50°C | Prevents solidification in the path if the product is waxy.[1][3] |
Troubleshooting the Distillation:
-
Issue: Product solidifies in the condenser.
-
Fix: Switch to an air condenser or run warm water (45°C) through the jacket.[3]
-
Method C: Salt Crystallization (The "Gold Standard")
Best for: Final polishing and long-term storage stability.[1][2][3]
Oils oxidize; crystalline salts do not.[1][3] The Hydrochloride (HCl) or Fumarate salts are most likely to crystallize for this structural class.[3]
Protocol (HCl Salt Formation):
-
Dissolve 1g of purified oil in 5 mL of dry Ethanol or Isopropanol .
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or HCl in Ethanol dropwise until pH ~3.
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.
-
Store at -20°C overnight.
-
Filter the white precipitate under inert gas (Nitrogen/Argon).[1][3]
Troubleshooting & FAQ
Q1: My product is oiling out instead of crystallizing during salt formation. Why?
-
Diagnosis: This is common with ethoxy-ethanol side chains due to high rotational freedom (entropy).[1][3]
-
Solution:
-
Solvent Switch: Try a more polar solvent for the salt formation (e.g., Acetone/MeOH mix).[3]
-
Counter-ion Switch: If HCl oils out, try Fumaric Acid (0.5 eq or 1.0 eq) or Oxalic Acid .[1][3] Fumarates often form stable lattices with piperidines.[1][3]
-
Trituration: Decant the solvent from the "oil," add fresh diethyl ether, and scratch the flask wall vigorously with a glass rod to induce nucleation.
-
Q2: The product turned yellow/brown after sitting on the bench.
-
Diagnosis: Oxidation of the secondary amine or the ether alpha-carbon.[1][2][3]
-
Recovery: Dissolve in DCM, pass through a short pad of Activated Charcoal or Silica (flushed with 1% Triethylamine in DCM), and re-concentrate.[2][3] Store under Nitrogen.[1][3]
Q3: I see a spot on TLC that runs very close to my product.
-
Diagnosis: This is likely the N-alkylated impurity (if an alkyl halide was used) or the 4-hydroxypiperidine starting material.[1][2][3]
-
TLC Tip: Use a stain![1][2][3] UV might be weak.[1][3] Use Ninhydrin (stains amines red/purple) or Potassium Permanganate (KMnO4) (stains alcohols/alkenes).[3]
-
Eluent: DCM:MeOH:NH4OH (90:9:1).[3] The ammonia is critical to prevent the amine from "streaking" on silica.[1][2][3]
Advanced Decision Matrix
Use this logic tree to decide the immediate next step for your crude mixture.
Caption: Strategic workflow based on crude quality and scale.
References
-
Piperidine Properties & pKa Data
-
General Purification of Amino-Alcohols
-
Synthesis & Handling of 4-substituted Piperidines
-
Distillation of High Boiling Amines
Sources
- 1. US4013521A - Process for purifying methanol by distillation - Google Patents [patents.google.com]
- 2. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
Technical Support Hub: Phase Transfer Catalysis for Piperidine Ether Synthesis
Executive Summary & Core Directive
Welcome to the technical support center. You are likely here because your piperidine ether synthesis—specifically the
In phase transfer catalysis (PTC), the interface is the reactor. Unlike homogeneous variations, your success depends on managing the transfer rate (physical kinetics) and the intrinsic reaction rate (chemical kinetics) simultaneously. This guide abandons generic advice to focus on the specific hydrodynamic and electrostatic challenges of piperidine scaffolds.
Catalyst Selection: The "Engine" of Your Reaction
The Challenge: Catalyst Decomposition
A common failure mode in ether synthesis is the degradation of the catalyst before the reaction completes. Piperidine ether synthesis often requires strong bases (50% NaOH/KOH) and elevated temperatures (
Technical Insight:
If your reaction stalls at ~60-70% conversion, do not simply add more catalyst. Analyze the stability. Quats with
Recommended Catalysts for High-Basicity Conditions
| Catalyst Class | Example | Stability Profile | Recommended Use Case |
| Tetraalkyl Ammonium | TBAB (Tetrabutylammonium bromide) | Moderate | Mild bases ( |
| Cyclic Ammonium | 6-Azonia-spiro[5.5]undecane | High | High T, 50% NaOH. The geometric constraint inhibits Hofmann elimination [1]. |
| Methyl-Trialkyl | Aliquat 336 (Methyltrioctylammonium Cl) | Moderate-High | Excellent lipophilicity for large piperidine substrates. |
| Phosphonium | TBPB (Tetrabutylphosphonium bromide) | Low (in base) | Avoid in strong base. Rapidly degrades to phosphine oxides. |
Pro-Tip: For stubborn piperidine substrates, switch from TBAB to a cyclic ammonium salt or a catalyst with a "spacer" chain (e.g., Benzyltriethylammonium chloride - TEBA) if steric hindrance is the limiting factor, though TEBA is less lipophilic.
Mechanism & Visualization
Understanding where your reaction happens is critical. For 4-hydroxypiperidine ethers, we operate under the Interfacial Mechanism (Makosza type) because the hydroxide ion is too hydrophilic to be extracted efficiently into the organic phase by standard quats.
Diagram 1: Interfacial Deprotonation & Transfer Pathway
This diagram illustrates the deprotonation occurring at the interface, followed by the ion-pair extraction.
Caption: The Interfacial Mechanism. Note that deprotonation of the piperidine alcohol occurs at the phase boundary, followed by extraction of the alkoxide by the catalyst (
Troubleshooting & Optimization Protocols
Issue 1: "My reaction yields are inconsistent, and I see N-alkylation."
Diagnosis:
If your piperidine nitrogen is unprotected,
The Fix: Regulate Water & Hydration Shells In PTC, the reactivity of the anion (alkoxide) is inversely proportional to its hydration.
-
Protocol: Switch to Solid-Liquid PTC .
-
Use solid KOH (finely ground) instead of 50% NaOH.
-
Solvent: Anhydrous Toluene.
-
Catalyst: 18-Crown-6 (if
used) or TBAB.
-
-
Why? By removing the bulk water phase, the alkoxide anion forms a "tight" ion pair with the catalyst but lacks the "shielding" hydration shell. This creates a "naked" anion that is hyper-reactive, significantly boosting
-alkylation rates [2].
Issue 2: "The reaction turns into a thick emulsion that won't separate."
Diagnosis: Piperidine derivatives are semi-polar. Combined with a lipophilic quat (acting as a surfactant) and high agitation, you have created a stable emulsion.
The Fix: The "Salting Out" & Catalyst Adjustment
-
Immediate Relief: Filter the mixture through a pad of Celite. Centrifugation is often more effective than gravity settling for PTC emulsions.
-
Process Prevention:
-
Increase Ionic Strength: Saturate the aqueous phase with NaCl. This reduces the solubility of the organic materials in the water phase and increases surface tension, discouraging emulsion stability.
-
Change Catalyst: Switch to a catalyst with less surfactant character. If using TBAB (symmetric chains), try Benzyltriethylammonium chloride (TEBA) . The asymmetry and shorter chains reduce the surfactant effect (HLB value change) [3].
-
Issue 3: "Agitation speed doesn't seem to affect my rate."
Diagnosis: You are likely in the Intrinsic Reaction Limited regime, not the Mass Transfer Limited regime. This means your catalyst is doing its job transferring ions, but the chemical reaction itself is slow.
Protocol: Determining the Regime
-
Run reaction at 300 RPM. Measure
. -
Run reaction at 800 RPM. Measure
. -
Analysis:
-
If Rate(800) >> Rate(300): You are Mass Transfer Limited . Action: Improve stirring, use a baffled flask, or increase catalyst loading.
-
If Rate(800)
Rate(300): You are Intrinsic Reaction Limited . Action: Increase temperature, change solvent (e.g., Toluene Chlorobenzene for higher boiling point), or use a more leaving-group active alkyl halide (Iodide > Bromide) [4].
-
Decision Support Workflow
Use this logic flow to diagnose low yields in your specific synthesis.
Caption: Diagnostic workflow for isolating kinetic vs. stability failures in PTC reactions.
References
-
Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.[1] ChemSusChem, 8(3), 513–523.[1] [Link]
-
Halpern, M. (2000). Phase Transfer Catalysis: Fundamentals and Applications. PTC Organics Inc. "pKa Guidelines and Mechanism." [Link]
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Sources
Troubleshooting low conversion rates in Williamson ether synthesis of piperidines
Troubleshooting Low Conversion in Williamson Ether Synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026
Executive Summary & Core Logic
The Williamson ether synthesis on piperidine scaffolds presents a unique "ambident nucleophile" challenge. You are fighting a war on two fronts: Regioselectivity (Nitrogen vs. Oxygen attack) and Steric Hindrance (the chair conformation of the piperidine ring).
Low conversion in this specific synthesis rarely stems from a single factor. It is usually a mismatch between the kinetic barrier of the
Diagnostic Workflow (Visual Guide)
Before adjusting reagents, determine if your reaction is stalling (kinetic failure) or diverting (side-reaction dominance).
Figure 1: Decision matrix for diagnosing the root cause of low conversion in piperidine ether synthesis.
Technical Support FAQs
Q1: My starting material is consumed, but I isolated the N-alkylated byproduct, not the ether. Why?
Root Cause: The piperidine nitrogen is a better nucleophile than the hydroxyl group.
In a neutral or weakly basic environment, the lone pair on the nitrogen (
The Fix: Strategic Protection You must mask the nitrogen. Protonation is insufficient because the base required for the Williamson synthesis (NaH, KH) will deprotonate the ammonium salt immediately.
-
Protocol:
-
Protect: React piperidine with
(tert-butoxycarbonyl) or (carboxybenzyl). -
Validate: Confirm protection via NMR (shift in
-protons). -
React: Perform Williamson synthesis on the
-Boc-hydroxypiperidine. -
Deprotect: Use TFA/DCM (for Boc) or
(for Cbz) to restore the amine.
-
Self-Validation:
Check your
- -Alkylated carbons typically appear at 45–55 ppm .
- -Alkylated carbons typically appear downfield at 70–80 ppm [1].
Q2: The reaction stalls at 30% conversion. Adding more NaH doesn't help.
Root Cause: "Alkoxide Coating" or Aggregation. Sodium alkoxides of piperidines are often poorly soluble in THF or Ether. They form tight ionic aggregates or "coat" the surface of the solid NaH, preventing further reaction. This is a surface-area limitation.
The Fix: Solvation & Additives You need to break the aggregates and increase the "nakedness" of the anion.
| Method | Reagent Change | Mechanism of Action |
| Polarity Shift | Switch THF | High dielectric constant dissociates ion pairs, freeing the alkoxide [2]. |
| Chelation | Add 15-Crown-5 (for NaH) | The crown ether encapsulates the |
| Catalysis | Add TBAI (Tetrabutylammonium iodide) | Finkelstein exchange: Converts alkyl chloride/bromide to a more reactive iodide in situ. |
Expert Tip: If using NaH, use the 60% dispersion in mineral oil without washing it. The oil actually helps prevent the "crust" formation on the hydride surface better than dry, washed NaH in some piperidine cases.
Q3: I am seeing significant alkene formation (Elimination) instead of the ether.
Root Cause: The Basic/Nucleophilic Mismatch.[1]
Alkoxides are strong bases.[2][3][4][5] If your alkyl halide electrophile is secondary (
The Fix: Tuning the Base/Electrophile
-
Temperature Control:
has a higher activation energy than . Lower the temperature (0°C to Room Temp). Do not reflux. -
Leaving Group Swap: Switch from a Bromide/Iodide to a Tosylate (OTs) or Mesylate (OMs) . Sulfonate esters are excellent leaving groups but are "harder" electrophiles, sometimes reducing E2 competition compared to soft halides.
-
Base Strength: If the substrate allows, switch to a milder base like
in Acetone/DMF (mild conditions) or use Phase Transfer Catalysis (see Q4).
Q4: My piperidine is sterically hindered (e.g., 2,2,6,6-tetramethylpiperidine-4-ol). Standard NaH/DMF failed.
Root Cause: Steric blockage of the
The Fix: Phase Transfer Catalysis (PTC) Move the reaction to a liquid-liquid interface using a quaternary ammonium salt. This allows you to use aqueous NaOH (cheap, effective) and an organic solvent (DCM or Toluene), creating a "lipophilic ion pair" that shuttles into the organic phase to react.
PTC Protocol for Hindered Piperidines:
-
Organic Phase: Dissolve substrate and alkyl halide (1.5 eq) in Toluene (or Benzene).
-
Aqueous Phase: Prepare 50% w/w NaOH solution.
-
Catalyst: Add 10 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .
-
Conditions: Vigorously stir at reflux. The high concentration of
at the interface drives deprotonation, and the (quaternary ammonium) pulls the alkoxide into the toluene [4].
Figure 2: Phase Transfer Catalysis mechanism.[3] The quaternary ammonium salt (
Comparative Data: Solvent & Base Selection
Data synthesized from standard optimization studies for secondary alcohols [2][5].
| Base System | Solvent | Rate | Risk of Elimination | Best For |
| NaH (60%) | THF | Slow | Medium | Simple, unhindered piperidines. |
| NaH (60%) | DMF/DMSO | Fast | High | Difficult substrates; requires dry workup. |
| KH (35%) | THF | Very Fast | High | Highly unreactive alcohols. Safety Warning: Pyrophoric. |
| Acetone/MeCN | Slow | Low | Acid-sensitive substrates; preventing racemization. | |
| NaOH + TBAB | Toluene/H2O | Medium | Low | Hindered substrates ; Process scale-up. |
References
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. National Institutes of Health (PubMed). [Link]
-
Williamson Ether Synthesis: Mechanism and Solvent Effects. Master Organic Chemistry. [Link]
-
Stabilisation of sodium complexes of 18-crown-6. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Stability of 2-(4-Methyl-4-piperidyloxy)-ethanol Under Acidic Conditions
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols regarding the stability of 2-(4-Methyl-4-piperidyloxy)-ethanol, specifically when subjected to acidic environments. It is designed for researchers, chemists, and formulation scientists working with this molecule.
Overview of Chemical Stability
2-(4-Methyl-4-piperidyloxy)-ethanol possesses two key functional groups that dictate its behavior in acidic conditions: a tertiary amine within the piperidine ring and an ether linkage .
-
Tertiary Amine: The nitrogen atom is basic and will be readily protonated in the presence of acid to form a positively charged ammonium salt.[1][2] This is a reversible acid-base reaction that primarily increases the molecule's aqueous solubility and does not typically lead to degradation of the piperidine ring itself under mild to moderate acidic conditions.[3]
-
Ether Linkage: The C-O-C ether bond is the primary site of potential degradation. Ethers are generally stable but can undergo cleavage under strong acidic conditions, often requiring heat to proceed at a significant rate.[4] This cleavage is an acid-catalyzed nucleophilic substitution reaction.[5]
Therefore, the principal stability concern for this molecule is the irreversible cleavage of the ether bond, not the protonation of the amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-(4-Methyl-4-piperidyloxy)-ethanol in an acidic solution?
The primary degradation pathway is the acid-catalyzed hydrolysis (cleavage) of the ether bond. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol).[4][6][7] Subsequently, a nucleophile (typically water in aqueous acidic solutions) attacks one of the adjacent carbon atoms, breaking the C-O bond.
Q2: What are the expected degradation products from this acid-catalyzed cleavage?
Upon cleavage of the ether linkage, the molecule is expected to degrade into 4-Methyl-4-hydroxypiperidine and ethylene glycol .
Q3: How does the piperidine ring's tertiary amine influence the degradation process?
The tertiary amine's main role is to act as a base. In an acidic environment, it will be protonated to form a piperidinium salt. This increases the molecule's solubility in aqueous acid but does not directly participate in the ether cleavage. The piperidine ring itself is robust and not expected to open or degrade under conditions that would cleave the ether linkage.[3]
Q4: Which acidic conditions are most likely to cause degradation?
Significant degradation typically requires forcing conditions. This means strong acids and often elevated temperatures.
-
Acid Strength: Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving ethers.[8]
-
Less Effective Acids: Hydrochloric acid (HCl) is generally less reactive for ether cleavage and may require more rigorous conditions (higher temperature or concentration) to achieve the same level of degradation.[4][8]
-
Temperature: Heat is almost always required to drive the reaction at a practical rate. Room temperature degradation in mildly acidic solutions is expected to be very slow.
Visualizing the Degradation Pathway
The following diagram illustrates the accepted mechanism for acid-catalyzed ether hydrolysis.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Troubleshooting Guide for Experimental Issues
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| Unexpected new peaks in HPLC after preparing sample in acidic mobile phase. | On-column degradation or slow hydrolysis. The acidic environment of the mobile phase or sample diluent, even if mild, can cause a small amount of degradation over time or on the active sites of the HPLC column. | 1. Neutralize the Sample: Immediately before injection, neutralize the acidic sample with a stoichiometric amount of a suitable base (e.g., dilute NaOH or TRIS buffer).2. Analyze Promptly: Minimize the time between sample preparation and analysis.3. Use a Milder Mobile Phase: If chromatography allows, increase the pH of the mobile phase. |
| Forced degradation study using 1M HCl at 60°C shows less than 5% degradation. | Insufficiently harsh conditions. Ethers are known to be relatively resistant to cleavage by HCl compared to other strong acids like HBr or HI.[8] The conditions may not be energetic enough to overcome the activation energy for the cleavage reaction. | 1. Increase Stress Level: Escalate the temperature (e.g., to 80°C) and/or increase the acid concentration.2. Change Acid: For a forced degradation study intended to prove the stability-indicating nature of a method, using a stronger acid like H₂SO₄ or HBr is advisable to ensure degradation products can be generated and separated.[9] |
| Poor mass balance observed in the stability study (sum of parent and degradants < 95%). | Undetected degradation products. One of the degradation products, ethylene glycol, lacks a strong UV chromophore and will be invisible to a standard HPLC-UV detector. It is also highly volatile. | 1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. MS is ideal for identifying the degradants.[10]2. Analyze for Volatiles: If significant loss is still observed, consider analyzing the headspace of a stressed sample using Gas Chromatography (GC-MS) to detect volatile products. |
| Difficulty separating the parent compound from the 4-Methyl-4-hydroxypiperidine degradant. | Insufficient chromatographic resolution. These compounds have similar structural elements, although their polarity differs. The protonated amine can also cause peak tailing on silica-based columns. | 1. Optimize Mobile Phase: Introduce a small amount of an amine modifier like triethylamine (TEA) or use a low concentration of an ion-pairing agent.2. Change Column: Use a column specifically designed for basic compounds (e.g., an "embedded polar group" or a bidentate C18 phase) to improve peak shape.3. Adjust pH: Control the mobile phase pH to be at least 2 units away from the pKa of the piperidine amine to ensure it is fully protonated and behaves consistently. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the molecule to identify potential degradants and validate the stability-indicating capability of an analytical method. An optimal study aims for 5-20% degradation of the parent compound.[11]
Objective: To generate degradation products of 2-(4-Methyl-4-piperidyloxy)-ethanol under controlled acidic stress conditions.
Materials:
-
2-(4-Methyl-4-piperidyloxy)-ethanol
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC-grade Methanol and Water
-
1M Hydrochloric Acid (HCl) and 1M Sodium Hydroxide (NaOH)
-
Heating block or water bath capable of maintaining 80°C ± 2°C
-
HPLC vials
-
Analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 2-(4-Methyl-4-piperidyloxy)-ethanol in a 50:50 mixture of methanol and water.
-
Set Up Stress and Control Samples:
-
Stress Sample: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1M HCl to achieve a final drug concentration of ~0.5 mg/mL in 0.5M HCl.
-
Control Sample: In a separate flask, add the same volume of stock solution and an equal volume of water (instead of acid) to achieve the same final drug concentration.
-
-
Incubation: Place both flasks in the heating block set to 80°C.
-
Time Point Sampling: Withdraw aliquots from both the stress and control samples at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quench Reaction: Immediately after withdrawal, transfer the aliquot to an HPLC vial and neutralize it by adding a stoichiometric equivalent of 1M NaOH. This stops the degradation reaction.
-
Analysis: Analyze all samples (including the T=0 samples) using a validated, stability-indicating HPLC-UV/MS method as described in Protocol 2.
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product formed. Aim for a time point that shows 5-20% degradation for method validation purposes.
Forced Degradation Workflow
Sources
- 1. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-alkoxypiperidines
Executive Summary
In the structural elucidation of pharmacological scaffolds—particularly analgesics (e.g., fentanyl analogs) and designer stimulants—the 4-alkoxypiperidine moiety represents a critical analytical challenge. Unlike simple aliphatic amines, the presence of an ether linkage at the C4 position introduces competing fragmentation pathways that complicate spectral interpretation.
This guide provides a definitive technical comparison of 4-alkoxypiperidine fragmentation patterns against its primary structural alternatives: 4-hydroxypiperidines (metabolic precursors) and 3-alkoxypiperidines (positional isomers). By synthesizing mechanistic causality with validated experimental protocols, this document serves as a self-contained resource for confident structural assignment.
Part 1: Structural Context & Comparative Baselines
To interpret the mass spectrum of a 4-alkoxypiperidine, one must first establish the baseline behavior of its structural relatives. The 4-alkoxy group acts as a remote functional group relative to the charge-bearing nitrogen, yet it significantly influences the stability of secondary fragment ions.
The Comparative Landscape
| Feature | 4-Alkoxypiperidine (Target) | 4-Hydroxypiperidine (Alternative 1) | 3-Alkoxypiperidine (Alternative 2) |
| Primary Utility | Synthetic intermediate, Fentanyl analog impurity | Metabolite, Precursor | Positional Isomer (Designer Drug) |
| Molecular Ion ( | Distinct (e.g., | Distinct ( | Identical to Target ( |
| Base Peak (EI) | Often | ||
| Key Neutral Loss | Loss of Alcohol ( | Loss of Water ( | Loss of Alkyl radical or Alcohol |
| Diagnostic Ion | Dihydropyridine cation | Tetrahydropyridine cation | C2-substituted immonium ions |
Part 2: Mechanistic Fragmentation Analysis
The fragmentation of 4-alkoxypiperidines under Electron Ionization (EI, 70 eV) is governed by the interplay between the nitrogen lone pair (charge site) and the ether oxygen.
Primary Pathway: -Cleavage & Ring Opening
Upon ionization, the radical cation forms primarily at the nitrogen atom (
-
Mechanism: The radical site on Nitrogen induces homolytic cleavage of the adjacent C-C bond.
-
Result: Formation of a distonic acyclic ion. Unlike unsubstituted piperidine, the 4-alkoxy group stabilizes specific chain conformations, preventing immediate re-cyclization.
Secondary Pathway: Neutral Loss of Alcohol
A critical differentiator for 4-alkoxypiperidines is the elimination of the alkoxy group.
-
Process: Following ring opening or via a 1,4-elimination mechanism, the molecule ejects a neutral alcohol molecule (
). -
Causality: This is driven by the formation of a conjugated diene or dihydropyridine-type cation, which is thermodynamically stable.
-
Observation: For 4-methoxypiperidine (
), look for a transition to 83 ( ).
Differentiation from 3-Alkoxy Isomers
The 3-alkoxy isomer possesses an oxygen atom closer to the nitrogen. During
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the critical fragmentation flow for 4-Methoxypiperidine, highlighting the divergence from the standard piperidine pathway.
Figure 1: Mechanistic flow of 4-Methoxypiperidine fragmentation under 70 eV EI, showing the bifurcation between ring contraction and alcohol elimination.
Part 4: Validated Experimental Protocol
To generate reproducible data comparable to library standards (NIST/Wiley), strict adherence to ionization energy and source temperature is required.
Workflow Diagram
Figure 2: Standardized GC-MS workflow for piperidine derivative analysis.
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Before analyzing the 4-alkoxy sample, inject a standard of PFTBA (Perfluorotributylamine) .
-
Validation Criteria: Ensure
69, 219, and 502 peaks are within Da mass accuracy. This confirms the mass axis is calibrated for the low-mass region where piperidine fragments appear.
-
-
Sample Preparation:
-
Dissolve 1 mg of the 4-alkoxypiperidine salt in 1 mL of 1M NaOH (to free base).
-
Extract with 1 mL Dichloromethane (DCM).
-
Why: Salts (HCl/TFA) do not volatilize well in GC and can cause thermal degradation in the inlet.
-
-
GC Parameters (Critical for Isomer Separation):
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split mode (20:1) at 250°C.
-
Oven: Hold 60°C for 1 min, Ramp 15°C/min to 280°C.
-
Note: 3-alkoxy and 4-alkoxy isomers often co-elute on short gradients. The 15°C/min ramp provides necessary resolution.
-
-
MS Acquisition:
-
Source Temp: 230°C. (Higher temps >250°C promote excessive fragmentation, losing the molecular ion).
-
Scan Range:
40–300.
-
Part 5: Comparative Data Analysis
The following table summarizes the expected diagnostic peaks. Use this for rapid dereplication of unknowns.
| Fragment Ion ( | 4-Methoxypiperidine | 4-Hydroxypiperidine | Unsubstituted Piperidine | Mechanistic Origin |
| 115 (Weak) | 101 (Weak) | 85 (Medium) | Intact radical cation. | |
| 114 | 100 | 84 | Loss of | |
| 100 (Loss of | N/A | N/A | Methyl radical loss (rare in ethers). | |
| Neutral Loss Peak | 83 ( | 83 ( | N/A | Loss of Methanol vs. Water. |
| Ring Fragment | 56 | 56 | 56 | Tetrahydropyridine fragment. |
| Immonium Base | 42 | 42 | 44 |
Interpretation Key:
-
If you see
115 and a strong 83, you likely have 4-methoxypiperidine . -
If you see
101 and a strong 83, you likely have 4-hydroxypiperidine . -
Crucial Check: The 3-methoxypiperidine isomer will also show
115, but the ratio of 84 to 83 will differ due to the lack of symmetry facilitating the 1,4-elimination.
References
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (NIST23). Standard Reference Data. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][1][2][3][4]
Sources
Comparative Reactivity Profile: 4-Methyl vs. 4-Phenyl Piperidyloxy Derivatives
[1]
Executive Summary
For the Senior Scientist: This guide evaluates the physicochemical and reactive distinctions between 4-methyl-TEMPO (4-Me-TEMPO) and 4-phenyl-TEMPO (4-Ph-TEMPO).[1][2] While both share the core 2,2,6,6-tetramethylpiperidine-1-oxyl scaffold, the substituent at the C4 position dictates their specific utility in oxidative catalysis and nitroxide-mediated polymerization (NMP).[1][2]
-
4-Methyl-TEMPO: Acts as a baseline electronic reference .[1][2] The methyl group provides weak inductive electron donation (
), lowering the oxidation potential ( ) and facilitating the formation of the oxoammonium species.[2] It is ideal for rapid, monophasic oxidations of small molecules.[1][2] -
4-Phenyl-TEMPO: Introduces lipophilicity and conformational locking .[1][2] The phenyl group exerts a weak inductive withdrawing effect (
) and significant steric bulk, increasing the oxidation potential slightly but enhancing stability in non-polar media.[1][2] It is the superior choice for biphasic reactions (e.g., Montanari conditions) and lipid-soluble substrates.[1][2]
Electronic & Structural Analysis[1][2]
The reactivity of piperidyloxy derivatives is governed by the stability of the N-O[2]• radical and the accessibility of the oxoammonium cation (N=O
Electronic Effects (Hammett Correlation)
The oxidation potential (
| Derivative | Substituent | Electronic Effect | Hammett | Predicted | Kinetic Implication |
| 4-Methyl-TEMPO | Weak Donor (+I) | -0.05 | ~ +0.71 V | Easier Activation: Rapidly forms oxoammonium; ideal when the primary oxidant is mild.[1][2] | |
| 4-Phenyl-TEMPO | Weak Acceptor (-I) | +0.12 | ~ +0.76 V | Stronger Oxidant: The resulting oxoammonium is more electrophilic, potentially accelerating hydride abstraction from hindered alcohols.[1][2] | |
| Reference (TEMPO) | Neutral | 0.00 | +0.73 V | Baseline |
Conformational Locking[1]
-
4-Methyl: The methyl group prefers the equatorial position (
kcal/mol), but the ring retains some flexibility.[1][2] -
4-Phenyl: The bulky phenyl group strongly locks the piperidine ring into a rigid chair conformation with the phenyl group equatorial (
kcal/mol).[2] This rigidity minimizes conformational entropy loss during the transition state of hydride transfer, potentially enhancing selectivity in stereosensitive oxidations.[2]
Reactivity Profiles: Experimental Data
Alcohol Oxidation (Anelli vs. Montanari Protocols)
In the catalytic oxidation of alcohols, the rate-determining step (RDS) is often the hydride transfer from the alcohol to the oxoammonium species.[2]
-
Scenario A: Aqueous/Organic Homogeneous (Anelli Protocol) [1][2]
-
Reasoning: Its higher water solubility and lower redox potential allow for faster turnover rates with co-oxidants like NaOCl in aqueous buffers.[1][2]
-
Data: 4-Me-TEMPO typically shows a
1.2x higher than TEMPO for primary aliphatic alcohols due to the inductive stabilization of the transition state.[2]
-
Scenario B: Biphasic/Lipophilic Substrates (Montanari Protocol) [1][2]
-
Reasoning: The phenyl ring increases LogP (Lipophilicity), ensuring the catalyst partitions effectively into the organic phase where the substrate resides.[2]
-
Data: In the oxidation of steroidal alcohols (e.g., cholesterol), 4-Ph-TEMPO shows a 30-40% yield improvement over 4-Me-TEMPO in CH
Cl /Water systems due to better phase compatibility.[1][2]
Nitroxide Mediated Polymerization (NMP)
In NMP, the C-O bond homolysis rate (
-
4-Methyl-TEMPO: Provides standard control similar to unsubstituted TEMPO.[1][2] Often leads to slower polymerization rates for acrylates due to stable nitroxide accumulation.[1][2]
-
4-Phenyl-TEMPO: The bulky phenyl group can disrupt
-stacking interactions if used with styrenic monomers, slightly altering the equilibrium constant .[1][2] It is often used to tune solubility in modifying hydrophobic polymers.[1][2]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the electronic properties of the 4-substituent impact the workflow.
Caption: The catalytic cycle of TEMPO-mediated oxidation. The 4-substituent primarily affects the E1/2 of the Nitroxide -> Oxoammonium step and the electrophilicity of the Oxoammonium species.[2]
Experimental Protocol: Comparative Kinetic Assay
To objectively compare the reactivity of 4-Me vs 4-Ph derivatives in your specific matrix, use this standardized kinetic protocol.
Objective: Determine the initial rate (
Reagents:
Methodology:
-
Preparation: Dissolve 10 mmol Benzyl Alcohol and 0.1 mmol Catalyst in 50 mL DCM.
-
Initiation: Add 50 mL of buffered NaOCl solution at 0°C with vigorous stirring (1000 rpm is critical to eliminate mass transfer limitations).
-
Sampling: Aliquot 0.5 mL of the organic phase every 60 seconds for 10 minutes.
-
Quenching: Immediately quench aliquots in excess saturated sodium thiosulfate/KI solution.
-
Analysis: Analyze via GC-FID or HPLC. Plot [Aldehyde] vs. Time.
-
Calculation: Calculate
from the slope of the linear region (0-15% conversion).
Self-Validating Check:
References
-
Electronic Effects on TEMPO Redox Potential
-
Mechanistic Pathways of TEMPO Oxidation
-
Hammett Correlations in Aminoxyl Radicals
-
Lipophilicity and Phase Transfer Catalysis
A Comparative Guide to the Chemical and Metabolic Stability of Piperidine Ethers and Esters
For researchers, scientists, and drug development professionals, the selection of chemical linkers and functional groups is a critical decision that profoundly impacts a molecule's pharmacokinetic profile, shelf-life, and overall viability as a therapeutic agent. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its versatility allows for extensive functionalization. This guide provides an in-depth, data-driven comparison of two of the most common functionalities appended to a piperidine core: the ether and the ester linkage. Understanding their relative stabilities is paramount for rational drug design, whether the goal is a long-acting, stable compound or a readily metabolized prodrug.
This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide validated experimental protocols for assessing stability in your own laboratory.
The Fundamental Dichotomy: Electronic Properties of Ethers vs. Esters
The stark difference in the stability of ethers and esters is rooted in the electronic nature of their constituent atoms. This fundamental variance dictates their susceptibility to chemical and enzymatic degradation.
-
The Ether Linkage (R-O-R'): Characterized by an oxygen atom single-bonded to two carbon atoms, the ether is a relatively non-polar and chemically robust functional group. The carbon atoms adjacent to the oxygen are not significantly electron-deficient (electrophilic). Consequently, ethers are resistant to nucleophilic attack and require harsh conditions, such as treatment with strong acids (e.g., HBr), for cleavage. This inherent stability makes them ideal for applications requiring a durable molecular framework.
-
The Ester Linkage (R-C(=O)O-R'): In stark contrast, the ester functional group contains a carbonyl group (C=O) adjacent to an ether-like oxygen. The carbonyl carbon is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density. This creates a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[3][4] This electrophilicity is the primary reason for the ester's lability, particularly towards hydrolysis.
Comparative Degradation Pathways: A Head-to-Head Analysis
To empirically assess stability, we must subject both functionalities to conditions that mimic physiological environments and accelerated storage scenarios. This is achieved through forced degradation studies, which intentionally stress molecules to identify potential degradation pathways and products.[5][6]
A. Hydrolytic Stability: The Key Differentiator
Hydrolysis, the cleavage of a chemical bond by water, is the most common degradation pathway for ester-containing pharmaceuticals.
Causality & Mechanism: Base-catalyzed hydrolysis of esters proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which further enhances the carbon's electrophilicity for attack by a water molecule. Ethers lack this highly electrophilic center and are therefore stable under aqueous conditions across a wide pH range.
Experimental Protocol: Forced Hydrolysis Study
This protocol provides a self-validating system to compare the hydrolytic stability of a model piperidine ether and a model piperidine ester.
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the piperidine ether and piperidine ester test compounds in a suitable solvent like acetonitrile (ACN).
-
-
Stress Conditions:
-
Label three sets of vials for each compound: "Acid," "Base," and "Neutral."
-
Acidic: Add 100 µL of the stock solution to 900 µL of 0.1 M Hydrochloric Acid (HCl).
-
Basic: Add 100 µL of the stock solution to 900 µL of 0.1 M Sodium Hydroxide (NaOH).
-
Neutral: Add 100 µL of the stock solution to 900 µL of purified water.
-
Prepare a "Control" sample for each compound by diluting 100 µL of stock with 900 µL of the mobile phase used for analysis.
-
-
Incubation:
-
Gently vortex all vials and place them in a controlled environment, such as a water bath or incubator, at 60°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
For the "Acid" and "Base" samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector is suitable.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is typically effective for separating polar degradants from the less polar parent compound.
-
Detection: Monitor at the λmax of the parent compounds.
-
Quantification: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Workflow: Forced Hydrolysis Experiment
Caption: Workflow for a comparative forced hydrolysis study.
Expected Data Summary
| Condition | Compound | % Degradation (24h @ 60°C) | Primary Degradant |
| 0.1 M HCl | Piperidine Ether | < 2% | None Detected |
| Piperidine Ester | > 90% | Piperidine Alcohol + Carboxylic Acid | |
| 0.1 M NaOH | Piperidine Ether | < 2% | None Detected |
| Piperidine Ester | > 99% | Piperidine Alcohol + Carboxylate Salt | |
| Neutral H₂O | Piperidine Ether | < 1% | None Detected |
| Piperidine Ester | ~ 5-15% | Piperidine Alcohol + Carboxylic Acid |
B. Enzymatic Stability: The Metabolic Fate
For drug development, in vitro enzymatic stability is a powerful predictor of in vivo pharmacokinetics. Esterases are ubiquitous hydrolase enzymes found in high concentrations in the blood, liver, and gut wall.
Causality & Mechanism: Piperidine esters are prime substrates for enzymatic hydrolysis by carboxylesterases, which rapidly cleave the ester bond to release the corresponding alcohol and carboxylic acid.[8] This metabolic pathway is often so efficient that it is intentionally engineered into prodrugs to ensure rapid activation in vivo. Piperidine ethers, conversely, are not substrates for esterases. Their metabolism is typically much slower and proceeds via oxidation, mediated by cytochrome P450 (CYP) enzymes in the liver. This process involves hydroxylation of the piperidine ring or the alkyl chains.
Workflow: Comparative Metabolic Pathways
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. psiberg.com [psiberg.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
